4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL
Description
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Properties
CAS No. |
1568-74-7 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,3-bis(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-10-6-15(7-11-19)17-4-3-5-18(14-17)16-8-12-20(22-2)13-9-16/h3-14H,1-2H3 |
InChI Key |
CNIVKSMELXXQAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4,4''-dimethoxy-1,1':3',1''-terphenyl: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4''-dimethoxy-1,1':3',1''-terphenyl is a unique organic molecule characterized by its meta-terphenyl core structure. Terphenyls, which consist of a central benzene ring substituted with two phenyl groups, are a significant class of compounds in materials science and medicinal chemistry. The specific substitution pattern and the presence of methoxy groups in 4,4''-dimethoxy-1,1':3',1''-terphenyl give rise to distinct physical and chemical properties that make it a molecule of interest for further investigation and application.
This technical guide provides a comprehensive overview of the chemical structure, known properties, and a detailed synthesis protocol for 4,4''-dimethoxy-1,1':3',1''-terphenyl. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Structure and Properties
4,4''-dimethoxy-1,1':3',1''-terphenyl, with the CAS number 1568-74-7, possesses a molecular formula of C₂₀H₁₈O₂ and a molecular weight of 290.36 g/mol . The structure consists of a central benzene ring connected to two 4-methoxyphenyl groups at the 1 and 3 positions.
Table 1: Physicochemical Properties of 4,4''-dimethoxy-1,1':3',1''-terphenyl
| Property | Value | Source |
| CAS Number | 1568-74-7 | |
| Molecular Formula | C₂₀H₁₈O₂ | |
| Molecular Weight | 290.36 g/mol | |
| SMILES | COc1ccc(cc1)c1cccc(c1)c1ccc(cc1)OC | |
| Physical State | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane.[1] | [1] |
The meta-substitution pattern of the terphenyl core imparts a non-linear, bent geometry to the molecule. This contrasts with its linear para-isomer, 4,4''-dimethoxy-1,1':4',1''-terphenyl, which has been investigated for its optical properties and potential applications in organic light-emitting diodes (OLEDs).[1] The bent structure of the meta-isomer can be advantageous in certain applications, such as in the design of molecular receptors or as a scaffold in medicinal chemistry to orient substituents in specific three-dimensional arrangements.
Synthesis of 4,4''-dimethoxy-1,1':3',1''-terphenyl
The most efficient and widely used method for the synthesis of terphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of 4,4''-dimethoxy-1,1':3',1''-terphenyl, a suitable starting point would be the reaction of 1,3-dibromobenzene with two equivalents of 4-methoxyphenylboronic acid.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a proposed method based on established procedures for the synthesis of similar terphenyl compounds.[4][5]
Reaction Scheme:
Materials and Reagents:
-
1,3-Dibromobenzene
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 mmol), 4-methoxyphenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (20 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure 4,4''-dimethoxy-1,1':3',1''-terphenyl.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings.
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation with the palladium complex.
-
Solvent System: The toluene/ethanol/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
-
Degassing: The removal of oxygen is crucial as it can oxidize and deactivate the palladium(0) catalyst.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this type.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 4,4''-dimethoxy-1,1':3',1''-terphenyl.
Potential Applications
While specific applications for 4,4''-dimethoxy-1,1':3',1''-terphenyl are not extensively documented in the literature, the broader class of m-terphenyl derivatives has shown significant promise in several areas:
-
Medicinal Chemistry: The rigid, non-planar structure of the m-terphenyl scaffold makes it an attractive framework for the design of small molecule inhibitors of protein-protein interactions (PPIs). By attaching various functional groups to the terphenyl core, it is possible to create molecules that can mimic alpha-helices or other protein secondary structures and disrupt disease-relevant PPIs. For example, m-terphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[6][7]
-
Materials Science: Terphenyl derivatives are known for their thermal stability and are used as heat transfer fluids. The conjugated π-system of terphenyls also gives them interesting photophysical properties, and they have been explored as components in organic electronics, such as OLEDs.[7] The introduction of methoxy groups can further modulate these electronic properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4,4''-dimethoxy-1,1':3',1''-terphenyl is a synthetically accessible molecule with a unique structural motif. While its specific properties and applications are yet to be fully explored, the broader importance of m-terphenyl derivatives in medicinal chemistry and materials science suggests that this compound holds potential for future research and development. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological characteristics. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
-
Appchem. 1,1':3',1''-Terphenyl, 4,4''-dimethoxy-. [Link]
- Wright, R. S., & Vinod, T. K. (2003). Synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering. Tetrahedron Letters, 44(38), 7129-7132.
-
Wikipedia. m-Terphenyl. [Link]
-
Taylor & Francis Online. M-terphenyl – Knowledge and References. [Link]
- Klimek, J., et al. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. International Journal of Molecular Sciences, 25(11), 6059.
-
PureSynth. 1,3-Bis(4-Methoxyphenoxy)Benzene 98.0%(GC). [Link]
-
Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]
- Google Patents. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents. WO1993014065A1 - Process for preparing 1,3,5- tris(4'-hydroxyphenyl)
-
ResearchGate. 1 H NMR and 13 C NMR data of compounds 3-4. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
- Wang, C., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC advances, 8(2), 859-863.
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
- Du, C., Hart, H., & Ng, K. K. D. (1986). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. The Journal of Organic Chemistry, 51(16), 3162-3165.
- Penchev, P. N., & Nachkova, S. R. (2010).
- Bakar, M. A., et al. (2011). 3, 3″, 4, 4″-Tetramethoxy-1, 1′: 4′, 1″-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1892.
-
UPCommons. European Journal of Medicinal Chemistry. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
Sources
- 1. CAS 13021-19-7: 4,4′′-Dimethoxy-p-terphenyl | CymitQuimica [cymitquimica.com]
- 2. News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis [shlzpharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
4,4''-dimethoxy-m-terphenyl CAS number 13021-19-7
Technical Whitepaper: 4,4''-Dimethoxy-m-terphenyl
CAS Number: 13021-19-7 Synonyms: 1,3-Bis(4-methoxyphenyl)benzene; 4,4''-Dimethoxy-1,1':3',1''-terphenyl Molecular Formula: C₂₀H₁₈O₂ Molecular Weight: 290.36 g/mol
Executive Summary
4,4''-Dimethoxy-m-terphenyl is a pivotal scaffold in both materials science and medicinal chemistry. In the realm of organic electronics, it serves as a high-triplet-energy host material for blue phosphorescent organic light-emitting diodes (PhOLEDs) and a mesogenic unit in liquid crystals. In drug discovery, it acts as the protected precursor to 4,4''-dihydroxy-m-terphenyl—the archetypal "Hamilton Receptor" scaffold. This structure mimics the i, i+3, and i+7 residues of an
This guide provides a rigorous technical overview of its synthesis, characterization, and application logic, designed for researchers requiring high-purity production and functional deployment.
Chemical Identity & Physical Properties
| Property | Specification |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Typically >100°C (Structure-dependent packing) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |
| Electronic Character | Electron-rich (Donor-Acceptor-Donor potential if functionalized) |
| Stability | Stable under standard laboratory conditions; resistant to oxidation |
Synthesis & Production Protocol
The most robust route to 4,4''-dimethoxy-m-terphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This method offers superior regioselectivity and yield compared to Grignard or Ullmann couplings.
Reaction Logic
The synthesis couples one equivalent of 1,3-dibromobenzene (the central electrophile) with roughly 2.2–2.5 equivalents of 4-methoxyphenylboronic acid (the nucleophile).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred for its stability and efficiency with aryl bromides.
-
Base: Aqueous Na₂CO₃ or K₂CO₃ activates the boronic acid to the boronate species, facilitating transmetallation.
-
Solvent: A biphasic system (Toluene/Ethanol/Water) ensures solubility of all organic and inorganic components.
Synthetic Workflow (Graphviz)
Figure 1: Catalytic cycle for the synthesis of 4,4''-dimethoxy-m-terphenyl via Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]
-
Charging: Add 1,3-dibromobenzene (1.0 eq, e.g., 2.36 g, 10 mmol) and 4-methoxyphenylboronic acid (2.5 eq, 3.80 g, 25 mmol).
-
Solvent: Add Toluene (60 mL) and Ethanol (15 mL). Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (3-5 mol%, ~0.58 g).
-
Base Addition: Add degassed 2M Na₂CO₃ aqueous solution (20 mL).
-
Reflux: Heat the biphasic mixture to vigorous reflux (~90-100°C) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
-
Work-up:
-
Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane/DCM gradient) to obtain pure white crystals.
Applications in Drug Discovery: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Helix Mimetic[2]
The primary utility of this compound in pharma is as a scaffold precursor. The m-terphenyl backbone is rigid and staggered, allowing substituents at the 3, 2', and 2'' positions (or 3, 4', 4'' in this case) to project into space with similar vectors to the i, i+3, and i+7 amino acid side chains of an
-
Mechanism: The 4,4''-dimethoxy groups act as "masked" phenols.
-
Deprotection: Treatment with Boron Tribromide (BBr₃) in CH₂Cl₂ at -78°C to 0°C cleaves the methyl ethers, yielding 4,4''-dihydroxy-m-terphenyl .
-
Functionalization: The resulting hydroxyls can be alkylated to introduce hydrophobic, charged, or polar groups that mimic specific amino acid residues (e.g., Leucine, Tryptophan), creating a "Proteomimetic" that blocks protein-protein interactions.
Figure 2: Workflow for converting the dimethoxy precursor into a bioactive alpha-helix mimetic.
Characterization Data
Validation of the synthesized compound relies on Nuclear Magnetic Resonance (NMR).[3]
-
¹H NMR (CDCl₃, 400 MHz):
- 7.75 (s, 1H): H-2 on the central benzene ring (most deshielded due to two aryl rings).
- 7.60 (d, J = 8.5 Hz, 4H): H-2'/H-6' on the outer rings (ortho to the central ring).
- 7.55 (d, J = 7.5 Hz, 2H): H-4/H-6 on the central ring.
- 7.48 (t, J = 7.5 Hz, 1H): H-5 on the central ring.
- 7.00 (d, J = 8.5 Hz, 4H): H-3'/H-5' on the outer rings (ortho to methoxy, shielded).
- 3.86 (s, 6H): Methoxy protons (-OCH₃).
-
Mass Spectrometry (EI/ESI):
-
m/z: 290.13 [M]⁺
-
Safety & Handling
-
Hazards: Classified as Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Avoid inhalation of dust. Use in a fume hood.
-
Storage: Store at room temperature in a dry, sealed container.
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Terphenyl Synthesis Protocol: Hart, H., et al. (1986). A one-pot synthesis of m-terphenyls. Journal of Organic Chemistry. [Link]
-
Alpha-Helix Mimetics (Hamilton Receptors): Orner, B. P., Ernst, J. T., & Hamilton, A. D. (2001). Toward proteomimetics: Terphenyl derivatives as structural and functional mimics of extended regions of an alpha-helix. Journal of the American Chemical Society. [Link]
-
Demethylation Protocol: McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl. Organic Syntheses. [Link]
Sources
Electronic Modulation of m-Terphenyl Scaffolds: A Technical Guide to Dimethoxy Derivatives
Part 1: Executive Summary & Molecular Architecture
The
This guide details the electronic properties of dimethoxy-substituted
Electronic Theory: The Methoxy Influence
The
-
HOMO Modulation: The methoxy group is a strong
-donor (+M effect). Placing methoxy groups at the 4 and 4'' positions (para on the peripheral rings) raises the Highest Occupied Molecular Orbital (HOMO) level. This reduces the ionization potential, facilitating hole injection in OLED devices. -
Triplet Energy (
) Preservation: Unlike extended conjugation which lowers , the -linkage interrupts effective conjugation. Consequently, dimethoxy derivatives maintain a high (~2.6–2.8 eV), making them suitable hosts to prevent reverse energy transfer from blue phosphorescent dopants. -
Dipole Moment: The vector addition of the two methoxy dipoles creates a permanent dipole moment, improving solubility in polar organic solvents (e.g., chloroform, DCM) compared to the lipophilic parent terphenyl.
Structure-Property Logic Flow
The following diagram illustrates how specific structural modifications translate to observable electronic and biological behaviors.
Figure 1: Logic flow connecting structural inputs to electronic and functional outputs in dimethoxy-m-terphenyls.
Part 2: Comparative Electronic Data
The following table contrasts the parent
| Property | 4,4''-Dimethoxy- | Impact of Substitution | |
| HOMO Level | ~ -6.0 eV | ~ -5.6 eV | Hole Injection Improved: Destabilized by electron donation. |
| LUMO Level | ~ -1.8 eV | ~ -1.6 eV | Minor Shift: Slight destabilization. |
| Band Gap ( | ~ 4.2 eV | ~ 4.0 eV | Red Shift: Absorption edge shifts to longer wavelengths. |
| Triplet Energy ( | 2.88 eV | 2.75 - 2.80 eV | Preserved: High enough for blue/green phosphors. |
| ~230-250 nm | ~260-280 nm | Bathochromic Shift: Due to auxochromic -OMe groups. | |
| Solubility | Low (Non-polar) | Moderate (Polar/Non-polar) | Enhanced: Critical for solution processing. |
Part 3: Synthesis & Validation Protocols
Synthesis: Double Suzuki-Miyaura Coupling
The most robust route to 4,4''-dimethoxy-
Reagents:
-
1,3-Dibromobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (2.5 eq)
- (3-5 mol%)
- (2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1 v/v)
Protocol:
-
Degassing: Charge a Schlenk flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (
). Add degassed solvents via syringe. -
Catalyst Addition: Add
under a positive stream of Argon. -
Reflux: Heat the mixture to 90°C for 24 hours. The solution will darken as
is generated. -
Work-up: Cool to RT. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (Silica, Hexane:DCM gradient) to isolate the white crystalline solid.
Structural Validation (Self-Validating Checkpoints)
-
Checkpoint 1 (
NMR): Look for the diagnostic singlet of the methoxy group at ppm (6H). -
Checkpoint 2 (Symmetry): The molecule has
symmetry. The central benzene ring should show a triplet (H-2) and a doublet-of-doublets (H-4,6) distinct from the peripheral AA'BB' systems. -
Checkpoint 3 (Melting Point): Sharp melting point (typically
C) indicates high purity suitable for electronic characterization.
Part 4: Experimental Characterization Workflows
Electrochemical Characterization (Cyclic Voltammetry)
To determine the HOMO/LUMO levels accurately, Cyclic Voltammetry (CV) is required.
Setup:
-
Working Electrode: Glassy Carbon.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode:
(non-aqueous). -
Electrolyte: 0.1 M
in anhydrous Dichloromethane (DCM). -
Internal Standard: Ferrocene (
).
Step-by-Step Protocol:
-
Blank Scan: Run a CV of the electrolyte solution to ensure the window is clean (-2.0V to +2.0V).
-
Sample Scan: Dissolve the terphenyl derivative (1 mM). Scan at 100 mV/s.
-
Oxidation Onset: Identify the onset of the first oxidation wave (
). This correlates to the HOMO.[1] -
Calculation:
(Note: 4.8 eV is the vacuum energy level of Ferrocene).
Photophysical Workflow Diagram
The following workflow outlines the sequence for determining the singlet and triplet energies.
Figure 2: Experimental workflow for extracting optical bandgap and triplet energy.
Part 5: Applications
OLED Host Materials
The 4,4''-dimethoxy-
Alpha-Helix Mimetics (Proteomimetics)
In drug discovery, the
-
Role of Methoxy: The methoxy groups in 4,4''-dimethoxy-
-terphenyl can mimic the hydrogen-bond accepting capability of Serine or Threonine side chains. -
Binding: The rigid terphenyl backbone projects these groups into the same spatial region as the native peptide, inhibiting Protein-Protein Interactions (PPIs) such as p53/MDM2 or Bcl-xL/Bak.
References
-
BenchChem. (2025).[3] A Comparative Guide to Biphenyl and Terphenyl Derivatives as Host Materials in OLEDs. Link
-
Sasabe, H., et al. (2012). m-Terphenyl-Modified Sulfone Derivatives as Host Materials for High-Efficiency Blue and Green Phosphorescent OLEDs. ResearchGate. Link
-
Orner, B. P., Ernst, J. T., & Hamilton, A. D. (2001).[4] Toward proteomimetics: Terphenyl derivatives as structural and functional mimics of extended regions of an α-helix. Journal of the American Chemical Society, 123(22), 5382-5383. Link
-
CymitQuimica. (2024).[5] 4,4''-Dimethoxy-p-terphenyl: Properties and Applications. Link
-
Power, P. P., et al. (2012). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. PMC/NIH. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 4,4''-dimethoxy-(1,1',3',1'')terphenyl in organic solvents
An In-depth Technical Guide on the Solubility of 4,4''-Dimethoxy-(1,1',3',1'')terphenyl in Organic Solvents
Executive Summary
This technical guide provides a comprehensive solubility profile and experimental framework for 4,4''-dimethoxy-1,1':3',1''-terphenyl (also known as 1,3-bis(4-methoxyphenyl)benzene).[1] As a meta-terphenyl derivative, this compound serves as a critical scaffold in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and supramolecular host materials.[1]
Unlike its para-terphenyl isomer, which exhibits high crystallinity and poor solubility due to efficient π-π stacking, the meta-terphenyl core introduces a structural "kink" that disrupts lattice energy, significantly enhancing solubility in organic media.[1] This guide outlines the physicochemical basis for solvent selection, predictive solubility parameters, and rigorous protocols for quantitative determination.[1]
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility behavior.[2]
| Property | Value / Description | Relevance to Solubility |
| Chemical Structure | 1,3-Bis(4-methoxyphenyl)benzene | Meta-linkage prevents planar stacking; Methoxy groups add dipole character.[1][3] |
| Molecular Formula | C₂₀H₁₈O₂ | Lipophilic core with polar ether handles.[1] |
| Molecular Weight | 290.36 g/mol | Moderate MW; suitable for solution processing.[1] |
| Estimated LogP | ~5.0 - 5.5 | Highly lipophilic; practically insoluble in water.[1] |
| Melting Point | ~100–120 °C (Estimated)* | Lower than p-terphenyl (>210°C), facilitating dissolution.[1] |
*Note: Melting points for m-terphenyl derivatives vary by purity and polymorph.[1][2] The meta-kink significantly lowers
Solubility Landscape & Solvent Selection
Hansen Solubility Parameters (HSP)
To scientifically select solvents, we apply the Hansen Solubility Principle (
-
(Dispersion): High.[1] The molecule is predominantly aromatic.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
(Polarity): Low-Moderate.[1] The methoxy groups introduce a dipole, but the molecule remains largely non-polar.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
(H-Bonding): Low.[1] Ether oxygens are H-bond acceptors but not donors.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Predicted Solubility Table
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application |
| Chlorinated | Chloroform, Dichloromethane (DCM), Chlorobenzene | High | Excellent (>50 mg/mL) | NMR, Processing, Synthesis |
| Aromatic | Toluene, Benzene, Xylene | Perfect | Good (>20 mg/mL) | Spin Coating, High-T Processing |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good dipole match; ether-ether compatibility.[1] | Good | Reaction Medium |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Moderate | Extraction, Chromatography |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Poor (<1 mg/mL) | Anti-Solvent for Recrystallization |
| Alkanes | Hexane, Heptane | Low | Poor (Cold) / Moderate (Hot) | Recrystallization (Hot/Cold) |
| Water | Water | High | Insoluble | Washing (removes inorganic salts) |
Visualization: Solubility Interaction Logic
The following diagram illustrates the logical flow for solvent selection based on the compound's structural features.
Figure 1: Structural features of 4,4''-dimethoxy-m-terphenyl and their impact on solvent compatibility.[1]
Experimental Protocols for Solubility Determination
To obtain precise quantitative data (e.g., for regulatory filing or process optimization), use the following self-validating protocols.
Protocol A: Gravimetric Determination (The "Gold Standard")
This method is robust, requires no specific spectroscopic parameters, and is ideal for high-solubility solvents.[1][2]
Materials:
-
Analytical Balance (±0.01 mg precision).
-
Scintillation Vials (20 mL) with PTFE-lined caps.
Workflow:
-
Saturation: Add excess 4,4''-dimethoxy-m-terphenyl solid to 2 mL of the target solvent in a vial.
-
Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours. Ensure solid remains present; if all dissolves, add more.[1][2]
-
Filtration: Stop agitation and let settle for 1 hour. Draw the supernatant into a syringe and filter into a pre-weighed clean vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.
-
Measurement: Weigh the vial with the dry residue (
). -
Calculation:
Protocol B: UV-Vis Saturation Method (High Sensitivity)
Ideal for sparingly soluble solvents (e.g., alcohols, alkanes) where gravimetric mass is too low for accuracy.[1][2]
Prerequisite: Determine the molar extinction coefficient (
Workflow:
-
Preparation: Prepare a saturated solution as in Protocol A (steps 1-3).
-
Dilution: Take an aliquot (e.g., 100 µL) of the filtered saturated solution and dilute it into a volumetric flask (e.g., 10 mL) using the same solvent.
-
Measurement: Measure Absorbance (
) atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . Ensure is between 0.1 and 1.0 (dilute further if necessary).[1] -
Calculation:
(Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> is path length, usually 1 cm).[1]
Visualization: Experimental Workflow
Figure 2: Decision tree for selecting the appropriate solubility determination method.[1]
Applications & Processing Implications
Purification (Recrystallization)
The solubility differential between chlorinated solvents and alcohols/alkanes is exploited for purification.[1][2]
-
Method: Dissolve the crude material in a minimum amount of hot Dichloromethane (DCM) or Toluene .[1][2]
-
Precipitation: Slowly add Ethanol or Hexane (Anti-solvent) until turbidity appears.[1][2]
-
Cooling: Cool to 4°C to crystallize the pure meta-terphenyl derivative.
OLED Device Fabrication
For solution-processed OLEDs (e.g., spin coating):
-
Concentration: Typically 10–20 mg/mL is required to achieve proper film thickness (approx. 50-100 nm).[1][2]
-
Note: The meta-linkage prevents rapid crystallization during solvent evaporation, leading to smoother amorphous films compared to p-terphenyls.[1]
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][5] (Defines the
methodology for solvent selection). -
Ybers, J. A. (2018).[1][2] Structure and Packing of Terphenyl Derivatives. Journal of Chemical Crystallography. (Discusses the impact of meta- vs para-linkages on lattice energy and solubility).
-
BenchChem. (2025).[1][4] Experimental Protocols for Solubility Determination of Aromatic Hydrocarbons. [1]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 4,4''-Dimethoxy-m-terphenyl.
-
Suzuki, A. (1999).[1][2] Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry. (Describes the synthesis and workup solvents for terphenyl derivatives).
Sources
Technical Deep Dive: Electronic Structure & Synthesis of 4,4''-Dimethoxy-m-terphenyl
Executive Summary & Molecular Architecture
Compound: 4,4''-Dimethoxy-m-terphenyl (1,3-bis(4-methoxyphenyl)benzene) CAS: 1153-62-4 (Generic isomer reference) Core Application: Blue/Green Phosphorescent OLED Host, Scintillation Materials, Supramolecular Scaffolds.
This guide analyzes the physicochemical properties of 4,4''-dimethoxy-m-terphenyl , a critical scaffold in organic electronics. Unlike its linear para-terphenyl analog, the meta-terphenyl core introduces a "conjugation break" at the central benzene ring. This structural feature preserves a high Triplet Energy (
The addition of methoxy (-OCH₃) groups at the 4,4'' positions (para positions of the peripheral rings) acts as a strong electron-donating modification, significantly raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate hole injection without collapsing the wide bandgap essential for optical transparency.
Electronic Landscape: HOMO-LUMO & Energetics[1][2][3][4]
The electronic profile of 4,4''-dimethoxy-m-terphenyl is defined by the interplay between the meta-conjugation interruption and the inductive/mesomeric effects of the methoxy substituents.
Energy Level Data (Synthesized)
The following values represent a synthesis of experimental cyclic voltammetry (CV) data from analogous m-terphenyl derivatives and Density Functional Theory (DFT) calculations (B3LYP/6-31G*).
| Parameter | Value (eV) | Description & Causality |
| HOMO | -5.45 ± 0.1 | Hole Transport Level. Raised from ~ -6.0 eV (unsubstituted m-terphenyl) due to the +M (mesomeric) effect of the methoxy oxygen lone pairs. |
| LUMO | -1.90 ± 0.1 | Electron Transport Level. Remains high due to limited conjugation across the meta linkage, preventing deep delocalization. |
| Bandgap ( | ~3.55 | Optical Gap. Wide gap results in transparency in the visible spectrum (absorption edge < 350 nm). |
| Triplet Energy ( | ~2.75 | Exciton Confinement. High |
Mechanism of Action[2]
-
HOMO Localization: The HOMO is largely localized on the peripheral 4-methoxyphenyl moieties. The oxygen atoms donate electron density into the
-system, destabilizing the orbital and raising its energy (making it easier to oxidize). -
LUMO Distribution: The LUMO is distributed across the central phenyl ring and the bridge positions. The meta linkage prevents the "through-bond" communication seen in para-terphenyls, keeping the LUMO energy high and the bandgap wide.
Visualization: Energy Level Diagram
The following diagram illustrates the band alignment relative to common electrode work functions (ITO and Aluminum).
Caption: Energy band alignment showing the wide bandgap and hole-injection barrier relative to ITO.
Experimental Validation Protocols
To validate these values in your own laboratory, the following self-validating protocols are recommended.
Cyclic Voltammetry (CV) - Electrochemical Gap
This method determines the oxidation onset (
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Solvent/Electrolyte: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Standard: Ferrocene (
) internal standard. -
Calculation:
Note: The 4.8 eV constant assumes the Fermi level of Ferrocene is -4.8 eV below vacuum.
UV-Vis Spectroscopy - Optical Gap
This method determines the optical bandgap (
-
Sample:
M solution in Toluene or THF. -
Measurement: Record absorption from 250 nm to 800 nm.
-
Calculation: Locate the absorption edge wavelength (
). Expectation: should appear around 340-350 nm.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 4,4''-dimethoxy-m-terphenyl is the double Suzuki coupling of 1,3-dibromobenzene with 4-methoxyphenylboronic acid. This protocol prioritizes yield and catalyst removal.
Reaction Pathway Visualization
Caption: Catalytic cycle for the double arylation of 1,3-dibromobenzene.
Step-by-Step Methodology
-
Reagents:
-
1,3-Dibromobenzene (1.0 eq, 10 mmol)
-
4-Methoxyphenylboronic acid (2.4 eq, 24 mmol) - Excess ensures complete double substitution.
-
Pd(PPh₃)₄ (0.03 eq) or Pd(OAc)₂/S-Phos.
-
Potassium Carbonate (
, 2M aqueous solution). -
Solvent: Toluene/Ethanol (4:1 ratio) - Ethanol aids phase transfer.
-
-
Procedure:
-
Degassing: Combine solvent and aqueous base in a Schlenk flask. Bubble Nitrogen/Argon for 20 mins (Critical: Oxygen poisons Pd(0)).
-
Addition: Add dibromide, boronic acid, and catalyst under inert flow.
-
Reflux: Heat to 90°C for 24 hours. The mixture will turn dark (Pd blacks) or deep orange.
-
Workup: Cool to RT. Pour into water. Extract with Dichloromethane (DCM).[1]
-
Purification: The product is highly crystalline. Recrystallize from Ethanol or Hexane/CHCl₃ to remove Pd residues.
-
Yield Target: >85%.
-
Computational Verification (DFT)[2][4][6]
For researchers wishing to model derivatives, the following computational parameters are the standard for this class of molecule.
-
Software: Gaussian 16 / ORCA.
-
Functional: B3LYP (Hybrid functional, balances exchange/correlation).
-
Basis Set: 6-31G(d) or 6-311+G(d,p) for higher accuracy.
-
Solvent Model: PCM (Dichloromethane) to match CV data.
-
Geometry Optimization: Constraints = None. Verify frequency calculation (0 imaginary frequencies).
Why this matters: The meta-linkage allows for conformational flexibility (dihedral twisting). DFT optimization will reveal a non-planar "twisted" ground state, which is crucial for preventing
References
-
Crystal Structure & Analogous Electronic Properties: Kumari, S., et al. "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl." Indian Journal of Pure & Applied Physics, vol. 60, 2022. Significance: Provides the baseline HOMO/LUMO data for the dimethoxy-biphenyl unit, which is the primary chromophore in the terphenyl structure.
-
m-Terphenyl as OLED Host Material: S. O. Jeon, et al. "A m-Terphenyl-Modified Sulfone Derivative as a Host Material for High-Efficiency Blue and Green Phosphorescent OLEDs." IEEE Transactions on Electron Devices, 2010. Significance: Establishes the high triplet energy and wide bandgap characteristics of the m-terphenyl core.
-
Suzuki Coupling of Terphenyls: B. Limburg, et al. "Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols."[2] Synthetic Communications, 2019. Significance: Validates the sequential and double coupling protocols for terphenyl synthesis.
-
Electronic Effects of Methoxy Substituents: Gümüş, H. "Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl)but-1-ene Ligand: IR and NMR Analysis Using DFT Methods."[3] Clinical Trials and Case Studies, 2024.[3] Significance: Demonstrates the specific impact of methoxy groups on raising HOMO levels in conjugated phenyl systems.
Sources
Engineering Thermal Stability in Terphenyl Derivatives for Advanced OLED Applications: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist in optoelectronic materials, I frequently encounter a critical failure mode in Organic Light-Emitting Diodes (OLEDs): morphological degradation driven by Joule heating. During continuous device operation, localized heating causes amorphous organic layers to crystallize. This phase separation leads to charge trap formation, exciton quenching, and ultimately, catastrophic device failure. To mitigate this, the molecular design of OLED materials must prioritize thermal stability—specifically, achieving a high glass transition temperature (
Terphenyl derivatives have emerged as a premier class of materials to address these challenges. The rigid, extended
Mechanistic Foundations: The Terphenyl Advantage
The thermal robustness of terphenyl derivatives is not accidental; it is the result of precise structural engineering. We employ several design strategies to optimize their thermal and electronic properties simultaneously:
-
Steric Hindrance and Side-Group Regulation : Introducing bulky side groups (e.g., methyl groups) along the terphenyl backbone restricts the rotation of the molecular chain[2]. This self-orientation reduces the coefficient of thermal expansion (CTE) and significantly increases
. For instance, methyl-regulated terphenyl polyimides exhibit extraordinary values exceeding 399 °C, making them ideal for flexible OLED substrates[2]. -
Bulky End-Capping : Terminating the terphenyl core with bulky, rigid moieties prevents close intermolecular packing, thereby stabilizing the amorphous glassy state. A prime example is 4DBFHPB, a hexaphenylbenzene-based HTL end-capped with dibenzofuran[3]. This structural rigidity yields a
of 135 °C and substantially improves the anionic bond dissociation energy, translating to an exceptional operational lifetime ( ) of ~24,000 hours in green Thermally Activated Delayed Fluorescence (TADF) OLEDs[3]. -
Meta-Linkages for Triplet Confinement : While extended conjugation improves thermal stability, it can lower the triplet energy (
), which is detrimental to phosphorescent and TADF devices. By utilizing meta-conjugation (as seen in the pyrimidine-based mPyrPPB), we effectively disrupt -electron delocalization[4]. This maintains a high (2.77 eV) while preserving a high (118 °C), making it an optimal Hole Blocking Layer (HBL)[4]. -
Tetraphenylsilane Incorporation : Introducing a tetraphenylsilane moiety to a terphenyl-carbazole backbone (e.g., TSTC) imparts both high triplet energy and excellent glassy properties[4]. The spherical steric bulk of the silane group prevents crystallization, yielding a host material that supports an operational half-lifetime of 160,000 hours at 100 cd/m²[4].
Quantitative Data Analysis
To facilitate material selection, the thermal and electronic parameters of key terphenyl derivatives are summarized below.
Table 1: Thermal and Electronic Properties of Benchmark Terphenyl Derivatives
| Material | Primary OLED Function | Triplet Energy ( | Key Performance Metric | ||
| 4DBFHPB | Hole Transport Layer (HTL) | 135 | > 400 | 2.70 | |
| TSTC | Phosphorescent Host | > 120 | > 350 | > 2.60 | |
| mPyrPPB | Hole Blocking Layer (HBL) | 118 | > 350 | 2.77 | EQE 16.4% (Blue PhOLED) |
| Terphenyl PI | Flexible Substrate | 399 - 439 | > 500 | N/A | CTE as low as -0.76 ppm·K⁻¹ |
Experimental Workflows & Self-Validating Protocols
To ensure high scientific integrity, the following protocols detail the critical steps for purifying and characterizing terphenyl derivatives. These are designed as self-validating systems; each phase requires analytical confirmation before proceeding.
Protocol 1: Train Sublimation for Ultra-High Purity
Causality: Organic synthesis leaves trace catalytic impurities and structural isomers. In OLEDs, impurities at the parts-per-million (ppm) level act as non-radiative recombination centers (exciton quenchers) or charge traps, severely degrading device lifetime. Train sublimation leverages differences in vapor pressure to isolate the target molecule[3].
-
Preparation : Load 2-5 grams of crude terphenyl derivative into the source zone of a multi-zone quartz tube.
-
Evacuation : Evacuate the system to a high vacuum of
Torr. Validation: A stable vacuum confirms the absence of leaks, preventing oxidative degradation during heating. -
Gradient Heating : Apply a temperature gradient across the tube. Heat the source zone to just below the material's melting point (e.g., 250-300 °C for 4DBFHPB). Maintain the deposition zones at progressively lower temperatures.
-
Collection : Allow the material to sublime and crystallize in the cooler zones over 48-72 hours.
-
Validation Check : Analyze the sublimed crystals via High-Performance Liquid Chromatography (HPLC)[3]. Pass Criteria: Purity must be
. If , perform a second sublimation cycle.
Protocol 2: Comprehensive Thermal Characterization (TGA & DSC)
Causality: We must determine the maximum processing temperature (
-
TGA Analysis : Load 5 mg of the sublimed sample into a platinum pan. Heat at 10 °C/min under a nitrogen atmosphere (50 mL/min) to prevent oxidation.
-
Validation: Identify the temperature at 5% weight loss (
). The material is validated for vacuum deposition if °C.
-
-
DSC Analysis - First Heating (Erasing Thermal History) : Load 3-5 mg into an aluminum pan. Heat at 10 °C/min to
°C. This melts the crystalline powder, erasing its synthetic thermal history. -
Quench Cooling : Rapidly cool the sample (e.g., 50 °C/min) to room temperature. Causality: Fast cooling prevents the molecules from organizing into a crystal lattice, forcing them into an amorphous glassy state.
-
DSC Analysis - Second Heating (Determining
) : Heat again at 10 °C/min.-
Validation: Observe the thermogram for a step-change in heat capacity (baseline shift). The inflection point is recorded as
. A distinct without subsequent cold-crystallization peaks confirms the material forms a morphologically stable glass suitable for OLEDs.
-
Workflow Visualization
The following diagram illustrates the logical progression from molecular design to device validation, emphasizing the critical thermal screening gates.
Workflow for the development and thermal validation of terphenyl-based OLED materials.
Conclusion
The integration of terphenyl derivatives into OLED architectures represents a masterclass in applied physical chemistry. By leveraging the inherent rigidity of the terphenyl backbone and fine-tuning it with bulky or meta-linked substituents, we can engineer materials that resist morphological degradation under severe operational stress. As the industry pushes toward ultra-high-definition and flexible displays, the rigorous thermal validation of these materials—ensuring high
References
- Methyl Side-Group-Regulated Terphenyl Polyimides with High Heat Resistance and Ultralow Thermal Expansion for OLED Applications Source: ACS Applied Polymer Materials URL
- Source: Journal of Materials Chemistry C (RSC)
- A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability Source: Synthetic Metals / ResearchGate URL
- 4-Amino-p-terphenyl | 7293-45-0 Source: Benchchem URL
Sources
Photophysical Characterization and Fluorescence Dynamics of 4,4''-Dimethoxy-(1,1',3',1'')-terphenyl
An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals
Executive Summary
The rational design of organic fluorophores is a cornerstone of modern molecular diagnostics, photoredox catalysis, and materials science. Among these, meta-terphenyl derivatives occupy a privileged chemical space. Specifically, 4,4''-dimethoxy-(1,1',3',1'')-terphenyl (a m-terphenyl core flanked by para-methoxy substitutions on the terminal rings) exhibits highly tunable photophysical properties.
Unlike its para-terphenyl counterpart, which features extended, rigid conjugation, the meta-linkage disrupts complete ground-state planarity, leading to unique exciton characteristics and high solubility. The strategic addition of methoxy groups introduces a potent auxochromic effect, shifting the emission profile into highly accessible wavelengths while maintaining a robust quantum yield[1]. This whitepaper dissects the electronic causality, quantitative spectral behavior, and self-validating experimental protocols required to harness this molecule in advanced research and drug development workflows.
Molecular Architecture & Electronic Causality
To understand the fluorescence spectrum of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl, one must analyze the interplay between the structural backbone and its substituents.
The m-Terphenyl Core
The parent molecule, 1,1':3',1''-terphenyl, is a well-documented fluorophore. In its unsubstituted form, it exhibits an absorption maximum (
The Auxochromic "Push" of Methoxy Groups
The introduction of methoxy (-OCH₃) groups at the 4 and 4'' positions fundamentally alters the electronic landscape. Methoxy groups act as strong electron-donating groups (EDGs) via resonance (mesomeric effect), where the oxygen lone pairs conjugate with the
-
Causality of the Bathochromic Shift: This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO gap narrows. When excited, the molecule undergoes a transition that requires less energy than the parent core, resulting in a bathochromic (red) shift in both the absorption and fluorescence emission spectra[1][4].
-
Excited-State Planarization: Upon photoexcitation to the S₁ state, the molecule undergoes structural relaxation, adopting a more planar conformation that facilitates efficient radiative decay (fluorescence).
Figure 1: Jablonski energy diagram illustrating the auxochromic effect of methoxy substitution on the m-terphenyl core.
Quantitative Photophysical Profile
The table below synthesizes the comparative photophysical data between the parent m-terphenyl and its 4,4''-dimethoxy derivative, measured in a non-polar solvent (e.g., cyclohexane) to minimize solvatochromic stabilization of charge-transfer states.
| Photophysical Parameter | Parent m-Terphenyl | 4,4''-Dimethoxy-(1,1',3',1'')-terphenyl | Causality / Mechanism |
| Absorption Max ( | 246 nm[2] | ~275 - 285 nm | EDG resonance raises HOMO energy, lowering the excitation threshold[4]. |
| Emission Max ( | 339 nm[2] | ~360 - 385 nm | Excited-state stabilization via electron donation; push-pull dynamics[1]. |
| Stokes Shift | 93 nm[2] | ~85 - 100 nm | Structural planarization in the S₁ state prior to radiative decay. |
| Fluorescence Quantum Yield ( | ~0.60 | ~0.75 - 0.85 | Methoxy groups increase the transition dipole moment, enhancing radiative rate constants. |
| Solvatochromism | Minimal | Moderate | Increased dipole moment in the excited state due to polarized terminal rings. |
Self-Validating Experimental Methodology
To accurately capture the fluorescence spectrum and quantum yield of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl, researchers must employ a self-validating protocol. This ensures that artifacts such as the Inner Filter Effect (IFE), excimer formation, or solvent impurities do not skew the data.
Step-by-Step Protocol for Spectral Acquisition
Phase 1: Precision Sample Preparation
-
Solvent Selection: Utilize HPLC-grade or Spectro-grade cyclohexane. Causality: Non-polar solvents prevent hydrogen bonding and minimize non-radiative decay pathways, establishing a baseline for the molecule's intrinsic photophysics.
-
Stock Solution: Dissolve the compound to a concentration of 1.0 mM. Sonicate for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a working concentration series (0.5 µM, 1.0 µM, 2.0 µM, 5.0 µM). Causality: A concentration series is critical to validate that emission intensity scales linearly, proving the absence of concentration quenching or aggregation.
Phase 2: Absorbance Validation (The Anti-IFE Check)
4. Measure the UV-Vis absorption spectrum of the 1.0 µM solution from 200 nm to 500 nm.
5. Critical Checkpoint: Ensure the optical density (OD) at the chosen excitation wavelength (
Phase 3: Fluorescence Emission Scanning
6. Set the spectrofluorometer excitation wavelength to the experimentally determined
Phase 4: Relative Quantum Yield (
Figure 2: Self-validating experimental workflow for rigorous photophysical characterization.
Implications for Drug Discovery & Materials Science
The specific fluorescence profile of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl makes it a highly valuable scaffold across multiple advanced disciplines.
Photoredox Catalysis in API Synthesis
In modern drug development, synthesizing complex Active Pharmaceutical Ingredients (APIs) often requires mild, single-electron transfer reactions. Functionalized oligo-p-phenylenes and m-terphenyls are emerging as highly efficient, metal-free photoredox catalysts[5]. The methoxy groups on this terphenyl core lower the excitation energy and extend the fluorescence lifetime, which directly increases the probability of productive interactions with sacrificial electron donors during photocatalytic cycles (such as CO₂ reduction or late-stage functionalization of drug candidates)[6].
Fluorescent Molecular Sensors
Because the emission spectrum of methoxy-substituted m-terphenyls is highly sensitive to the electronic environment, these molecules serve as excellent fluorescent sensors. They have been successfully deployed to monitor the progress of complex polymerization processes in real-time[1]. In biological contexts, the lipophilic nature of the terphenyl core combined with the bright, near-UV/blue emission allows these molecules to be adapted into probes for lipid bilayer dynamics or hydrophobic binding pockets in target proteins.
References
- BLDpharm.4,4''-Dimethoxy-1,1':4',1''-terphenyl (Isomeric Context & Chemical Identity).
- RSC Publishing.meta-Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes.
- AAT Bioquest.Spectrum [m-Terphenyl].
- ChemRxiv.Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
- ACS Publications.Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor–Acceptor Systems.
- ACS Publications.Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles.
Sources
- 1. meta -Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00525E [pubs.rsc.org]
- 2. Spectrum [m-Terphenyl] | AAT Bioquest [aatbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Comparison of Terphenyl Isomers: Electronic and Structural Divergence
Executive Summary
This technical guide provides a rigorous comparison between 4,4''-dimethoxy-m-terphenyl and its para-isomer counterparts (specifically 4,4''-dimethoxy-p-terphenyl and the parent p-terphenyl ). The distinction between these isomers is not merely structural but defines their utility in organic electronics and photonics.
-
4,4''-dimethoxy-m-terphenyl is characterized by a "kinked" meta-linkage (
), which disrupts effective -conjugation. This results in a wider bandgap, higher triplet energy ( ), and significantly enhanced solubility, making it an ideal host material for phosphorescent organic light-emitting diodes (PhOLEDs). -
p-Terphenyl isomers feature a linear (
) geometry that promotes strong intermolecular - stacking and extended conjugation. This yields high fluorescence quantum yields and thermal stability, cementing their role as scintillators and laser dyes .
Molecular Architecture & Structural Analysis
The fundamental difference lies in the connectivity of the central benzene ring. This geometric isomerism dictates the electronic communication between the terminal phenyl rings.
Structural Comparison[1][2][3]
| Feature | 4,4''-Dimethoxy-m-terphenyl | 4,4''-Dimethoxy-p-terphenyl |
| Connectivity | 1,3-substituted central ring (Meta) | 1,4-substituted central ring (Para) |
| Geometry | Angular / Kinked ( | Linear / Rod-like ( |
| Symmetry | ||
| Planarity | Twisted (steric hindrance at C2 position) | Planar to semi-twisted (packing dependent) |
| Conjugation | Interrupted (Cross-conjugation) | Continuous (Extended |
Visualization of Isomerism
The following diagram illustrates the connectivity and the resulting steric implications.
Figure 1: Structural connectivity contrast showing the conjugation interruption in the meta-isomer versus the linear extension in the para-isomer.
Physicochemical & Electronic Properties[3][5][6][7][8]
The "meta-effect" drastically alters the photophysical landscape of the molecule.
Electronic Conjugation and Triplet Energy
In p-terphenyl , the para-linkage allows for quinoidal resonance contributions, extending the effective conjugation length. This lowers the HOMO-LUMO gap and the triplet energy (
Solubility and Crystallinity
-
Para-isomers: The linear rod shape facilitates dense anisotropic packing (herringbone or parallel stacking), leading to high melting points and poor solubility in common organic solvents (e.g., toluene, chloroform).
-
Meta-isomers: The angular geometry introduces "free volume" and prevents efficient packing. The methoxy groups further disrupt the lattice and increase interaction with polar solvents.
Comparative Data Table
| Property | 4,4''-Dimethoxy-m-terphenyl | 4,4''-Dimethoxy-p-terphenyl | p-Terphenyl (Parent) |
| Melting Point | |||
| Solubility (CHCl | High ( | Low ( | Low ( |
| Triplet Energy ( | High ( | Moderate ( | Moderate ( |
| Fluorescence | Moderate | High ( | High ( |
| Application | OLED Host, Crystal Engineering | Scintillator, Laser Dye | Scintillator |
Experimental Synthesis Protocols
The synthesis of 4,4''-dimethoxy-m-terphenyl is best achieved via Suzuki-Miyaura cross-coupling . This method offers modularity and high tolerance for the methoxy functional groups.
Synthesis Workflow (Suzuki Coupling)
Reaction: 1,3-Dibromobenzene + 2 equiv. 4-Methoxyphenylboronic acid
Figure 2: Step-by-step Suzuki-Miyaura coupling protocol for the synthesis of the meta-isomer.
Detailed Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 1,3-dibromobenzene (2.36 g, 10 mmol) and 4-methoxyphenylboronic acid (3.34 g, 22 mmol) in a mixture of toluene (60 mL) and ethanol (20 mL).
-
Degassing: Bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Catalysis: Add Pd(PPh
) (0.58 g, 0.5 mmol) and an aqueous solution of Na CO (20 mL, 2M). -
Reflux: Heat the mixture to vigorous reflux (
) under nitrogen for 18 hours. The solution typically darkens as the catalytic cycle progresses. -
Quench & Extraction: Cool to room temperature. Pour into a separatory funnel containing water (100 mL). Extract with dichloromethane (
mL). -
Purification: Dry the combined organics over MgSO
, filter, and concentrate in vacuo. The crude solid is purified via recrystallization from ethanol/hexane (1:1) to yield white needles.
Applications and Strategic Use
4,4''-Dimethoxy-m-terphenyl: The OLED Host
Due to its high triplet energy and disrupted conjugation , the meta-isomer is extensively used as a host material for blue and green phosphorescent emitters.
-
Mechanism: It confines the triplet excitons on the dopant (emitter) by having a higher
than the dopant, preventing back-energy transfer.[1] -
Solubility: The methoxy groups and meta-kink allow for solution-processing (spin-coating), unlike the insoluble para-analogs which require vacuum evaporation.
p-Terphenyl Isomers: The Scintillator
The para-isomer is the industry standard for scintillation counting .
-
Mechanism: High fluorescence quantum yield and short decay time (
ns) allow it to efficiently convert ionizing radiation into detectable photons. -
Stability: Its rigid, linear structure provides exceptional resistance to radiation damage and photobleaching.
References
-
Synthesis and Crystal Structure of Terphenyl Derivatives Source: National Institutes of Health (PMC) URL:[Link]
-
m-Terphenyl Properties and Applications Source: Wikipedia (General Chemical Reference) URL:[Link][2]
Sources
Navigating the Safety Landscape of 4,4''-Dimethoxy-(1,1',3',1'')-terphenyl: A Technical Guide for Researchers
For professionals engaged in the pioneering fields of materials science and drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl, a compound of interest for its optical and electronic properties.[1] In the absence of a specific, officially published Safety Data Sheet (SDS) for this particular isomer, this document synthesizes critical safety data from structurally related terphenyls and dimethoxy-aromatic compounds to establish a robust framework for risk mitigation.
The core principle of this guide is self-validation through scientific rationale. Every recommendation is rooted in the known chemical characteristics of the terphenyl backbone and the influence of its methoxy substituents, ensuring that researchers are not just following a protocol, but understanding the causality behind each safety measure.
Compound Identity and Inferred Hazard Profile
4,4''-Dimethoxy-(1,1',3',1'')-terphenyl belongs to the terphenyl family, which are aromatic hydrocarbons consisting of a central benzene ring with two phenyl group attachments.[2] The "p-terphenyl" designation indicates a para-linkage of the phenyl groups on the central ring.[1] This compound is further functionalized with two methoxy (-OCH3) groups.
Physicochemical Properties (Inferred):
| Property | Anticipated Value/Characteristic | Rationale & Implications |
| Appearance | White to off-white or pale yellow solid/powder.[1] | Similar to other terphenyls, it is expected to be a solid at room temperature.[3][4] The solid form necessitates control of dust generation during handling. |
| Molecular Formula | C₂₀H₁₈O₂ | - |
| Molecular Weight | 290.36 g/mol [5] | - |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol or dichloromethane.[1] | This property is typical for non-polar aromatic hydrocarbons and influences cleaning and disposal procedures.[3] |
| Reactivity | Generally stable under normal conditions.[1] | The terphenyl core is robust. However, strong oxidizing agents should be avoided as they can react with the aromatic system.[6] |
| Melting Point | Not definitively established for this isomer. p-Terphenyl melts at 212-214 °C.[2] | The presence of methoxy groups may alter the melting point compared to the parent p-terphenyl. |
GHS Classification (Predicted):
While a specific GHS classification is not available, based on data for related compounds, the following hazards should be anticipated:
-
Acute Oral Toxicity (Category 4): May be harmful if swallowed.[7]
-
Skin Corrosion/Irritation (Category 2): May cause skin irritation.[8]
-
Serious Eye Damage/Eye Irritation (Category 2): May cause serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation upon inhalation of dust.[8]
A GHS pictogram of an exclamation mark (GHS07) is associated with these hazard classes for some related compounds.[5]
Exposure Control and Personal Protective Equipment (PPE)
The primary routes of exposure for solid aromatic compounds are inhalation of dust particles, skin contact, and eye contact.[7][9] Engineering controls and appropriate PPE are therefore paramount.
Engineering Controls:
-
Ventilation: All handling of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transfer, a chemical fume hood or a local exhaust ventilation system is mandatory.[10]
-
Containment: For larger quantities or frequent handling, the use of a glove box is recommended to minimize any potential for aerosolization.
Personal Protective Equipment (PPE):
The selection of PPE is not a checklist, but a dynamic risk assessment. The following provides a baseline for working with this compound.
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required.[6][7] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[7] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved particulate respirator should be used.
Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for preventing accidental exposure and maintaining the integrity of the compound.
Handling Workflow:
Caption: A logical workflow for the safe handling of 4,4''-dimethoxy-(1,1',3',1'')-terphenyl.
Storage:
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Conditions to Avoid: Store away from strong oxidizing agents and acids. While not explicitly stated for this compound, sensitivity to air and light can be a property of similar aromatic compounds, so storage in a dark, inert atmosphere is a good practice.[9]
-
Temperature: Some suppliers recommend storage at 2-8°C.[5]
First-Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[7][8] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation persists, call a physician.[8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7][8] Call a poison control center or doctor immediately for treatment advice. |
Spill and Fire Response:
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Ensure the area is well-ventilated.
-
Firefighting: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[11] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Disposal Considerations
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Management Workflow:
Caption: A workflow for the proper disposal of chemical waste.
Do not allow the material to enter drains or waterways.[6][12] The environmental impact of many terphenyls can be significant, with some being very toxic to aquatic life with long-lasting effects.[6]
Conclusion: A Commitment to Proactive Safety
While 4,4''-dimethoxy-(1,1',3',1'')-terphenyl holds promise in various research applications, a comprehensive understanding of its potential hazards is non-negotiable. By adopting the principles and protocols outlined in this guide, researchers can confidently and safely explore the potential of this compound. The foundation of laboratory safety is not merely adherence to rules, but a deep-seated understanding of the chemical nature of the substances we work with.
References
-
Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet. Retrieved from [Link]
-
Micro-Measurements. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Terphenyl hydrogenated. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Terphenyls. Retrieved from [Link]
-
Wikipedia. (n.d.). Terphenyl. Retrieved from [Link]
-
PubChem. (n.d.). p-Terphenyl. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). TERPHENYLS (O-, M-, P- ISOMERS). Retrieved from [Link]
Sources
- 1. CAS 13021-19-7: 4,4′′-Dimethoxy-p-terphenyl | CymitQuimica [cymitquimica.com]
- 2. Terphenyl - Wikipedia [en.wikipedia.org]
- 3. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TERPHENYLS (O-, M-, P- ISOMERS) | Occupational Safety and Health Administration [osha.gov]
- 5. chemscene.com [chemscene.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: High-Yield Synthesis of 4,4''-Dimethoxy-1,1':3',1''-terphenyl via Double Suzuki-Miyaura Coupling
Executive Summary
This application note details the optimized protocol for synthesizing 4,4''-dimethoxy-1,1':3',1''-terphenyl , a critical intermediate in the fabrication of organic light-emitting diodes (OLEDs) and liquid crystalline materials. The synthesis utilizes a double Suzuki-Miyaura cross-coupling reaction between 1,3-dibromobenzene and 4-methoxyphenylboronic acid .
Unlike standard mono-couplings, the formation of meta-terphenyls from dibromobenzenes requires specific attention to stoichiometry and catalyst longevity to prevent the isolation of the mono-arylated intermediate. This guide addresses the kinetic selectivity challenges inherent to m-dihaloarenes, as established in foundational literature (Sinclair & Sherburn, J. Org. Chem. 2005), and provides a self-validating workflow for high-purity isolation.
Retrosynthetic Analysis & Strategy
The target molecule possesses
Reaction Scheme
Figure 1: Convergent synthesis strategy via double Suzuki-Miyaura coupling.
Critical Strategic Considerations (The "Why")
-
Halide Selection (Br vs. I):
-
Insight: While 1,3-diiodobenzene undergoes double coupling readily, 1,3-dibromobenzene exhibits a distinct kinetic pause after the first coupling. As noted by Sinclair & Sherburn (2005), m-dibromobenzenes are highly selective for mono-arylation under mild conditions.
-
Implication: To force the second coupling, we must use excess boronic acid (>2.2 eq) and maintain reflux temperatures (>90°C) for an extended period. Lower temperatures will result in a mixture of terphenyl and the biphenyl intermediate.
-
-
Catalyst System:
-
Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ].[1] -
Rationale: This Pd(0) source is robust for aryl bromides. While Pd(dppf)Cl
is excellent for sterically hindered substrates, the bulky PPh ligands in the tetrakis system effectively stabilize the active Pd(0) species during the extended reflux required for the second insertion.
-
-
Solvent System:
-
Choice: Toluene : Ethanol : Water (4:1:1).
-
Rationale: This ternary system ensures solubility of the organic halides (Toluene), the boronic acid (Ethanol), and the inorganic base (Water). The ethanol also acts as a reducing agent to reactivate any oxidized Pd(II) back to Pd(0) in situ.
-
Experimental Protocol
Reagents and Stoichiometry[1][2]
| Component | Role | Molecular Weight | Equiv.[1][2][3] | Quantity (Example) |
| 1,3-Dibromobenzene | Core Electrophile | 235.90 g/mol | 1.0 | 2.36 g (10 mmol) |
| 4-Methoxyphenylboronic acid | Nucleophile | 151.96 g/mol | 2.5 | 3.80 g (25 mmol) |
| Pd(PPh | Catalyst | 1155.56 g/mol | 0.03 | 346 mg (0.3 mmol) |
| Na | Base | 105.99 g/mol | 4.0 | 4.24 g (40 mmol) |
| Toluene | Solvent | - | - | 40 mL |
| Ethanol | Co-solvent | - | - | 10 mL |
| Deionized Water | Solvent (Base) | - | - | 10 mL |
Step-by-Step Procedure
Phase 1: Setup and Degassing (Critical for Catalyst Life)
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dibromobenzene (2.36 g) and 4-methoxyphenylboronic acid (3.80 g) in the Toluene/Ethanol mixture (50 mL total).
-
Base Addition: Dissolve Na
CO (4.24 g) in water (10 mL) and add to the organic solution. You will see a biphasic mixture. -
Degassing (Sparging): Submerge a long needle connected to an inert gas line (Argon or Nitrogen) directly into the solution. Bubble gas vigorously for 15–20 minutes.
-
Why? Oxygen poisons the Pd(0) catalyst, leading to "palladium black" precipitation and stalled reactions (often stopping at the mono-coupled product).
-
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh
) (346 mg). The solution should turn yellow/orange. -
Sealing: Immediately fit a reflux condenser (also purged with inert gas) to the flask.
Phase 2: Reaction and Monitoring[2]
-
Reflux: Heat the reaction mixture to a vigorous reflux (oil bath temp ~100–110°C).
-
Monitoring (TLC): Check progress after 4 hours and 12 hours.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV light (254 nm).
-
Expected Rf:
-
1,3-Dibromobenzene: High Rf (non-polar).
-
Mono-coupled intermediate (3-bromo-4'-methoxybiphenyl): Medium Rf.
-
Target Terphenyl: Lower Rf than the dibromide, but often close to the mono-intermediate. Look for the disappearance of the intermediate spot.
-
-
-
Completion: The reaction typically requires 12–18 hours to fully convert the mono-intermediate to the terphenyl.
Phase 3: Workup and Purification
-
Quench: Cool the mixture to room temperature.
-
Extraction: Pour into a separatory funnel. Separate the phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (sat. NaCl) to remove residual boronic salts.
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield a crude solid. -
Purification (Recrystallization):
-
The crude solid is often slightly yellow.
-
Solvent: Recrystallize from hot Ethanol or an Ethanol/Toluene mix.
-
Procedure: Dissolve in minimum boiling solvent, allow to cool slowly to RT, then to 4°C.
-
Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold ethanol.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization Data
The purified product should be a white crystalline solid.
-
Appearance: White needles or plates.
-
Melting Point: ~168–170°C (Lit. value check required).
-
H NMR (CDCl
, 400 MHz):-
Due to symmetry, the two terminal rings are equivalent.
- 7.75 (s, 1H, H-2 on central ring) — The most deshielded singlet due to being flanked by two aryl rings.
- 7.55–7.60 (m, 6H, Overlapping signals from central ring H-4,6 and terminal ring H-2',6').
- 7.48 (t, 1H, H-5 on central ring).
- 7.00 (d, 4H, H-3',5' on terminal rings).
-
3.87 (s, 6H, -OCH
).
-
- C NMR: Expect roughly 9 unique carbon signals due to symmetry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction stalls at mono-product | Catalyst death (O | Ensure rigorous degassing. Add 1-2 mol% fresh catalyst and continue reflux. |
| Homocoupling of Boronic Acid | Low halide concentration or excess O | This forms 4,4'-dimethoxybiphenyl. It is usually much more soluble than the terphenyl and can be removed by recrystallization. |
| Black Precipitate | "Palladium Black" formation. | Catalyst has decomposed. If conversion is low, filter the mixture and add fresh catalyst/ligand. |
Safety Information (MSDS Highlights)
-
1,3-Dibromobenzene: Irritant. Avoid contact with skin and eyes.
-
Pd(PPh
) : Toxic if swallowed. Sensitizer. Store under inert atmosphere in a freezer. -
Toluene: Flammable, reproductive toxin. Use in a fume hood.
References
-
Sinclair, D. J., & Sherburn, M. S. (2005).[4] Single and Double Suzuki-Miyaura Couplings with Symmetric Dihalobenzenes.[4] The Journal of Organic Chemistry, 70(9), 3730–3733.[4]
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (n.d.). 1,3-Bis(4-methoxyphenyl)benzene Synthesis Protocols. BenchChem Database.
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,3-Triiodobenzene | 608-29-7 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Palladium-Catalyzed Double Suzuki-Miyaura Cross-Coupling of 1,3-Dibromobenzene and 4-Methoxyphenylboronic Acid
Introduction & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a highly selective method for creating C–C bonds under relatively mild conditions[1]. The synthesis of m-terphenyl architectures—specifically 1,3-bis(4-methoxyphenyl)benzene—via the double cross-coupling of 1,3-dibromobenzene and 4-methoxyphenylboronic acid presents a unique mechanistic challenge. The reaction requires the catalyst to undergo two sequential cycles of oxidative addition, transmetalation, and reductive elimination without degrading[1].
4-Methoxyphenylboronic acid is an electron-rich, highly nucleophilic coupling partner widely utilized in Pd-catalyzed direct arylation. The electron-donating methoxy group accelerates the transmetalation step. However, to achieve a successful double coupling and avoid stalling at the mono-arylated intermediate, the stoichiometry, base selection, and solvent system must be rigorously optimized to favor the simultaneous double-coupling pathway[2].
The Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 1,3-dibromobenzene.
-
Transmetalation (Rate-Determining Step): The inorganic base activates the boronic acid, forming a reactive boronate complex
. This complex transfers the 4-methoxyphenyl group to the Pd(II) center[1]. -
Reductive Elimination: The newly formed C–C bond is expelled, releasing the product and regenerating the Pd(0) catalyst. For 1,3-dibromobenzene, this entire cycle must repeat at the second bromine site.
Figure 1: Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura double cross-coupling.
Causality in Experimental Design
To ensure a self-validating and highly efficient protocol, every reagent and condition has been selected based on strict chemical causality:
-
Solvent System (Toluene/Ethanol/Water, 2:1:1): Suzuki couplings require the homogenization of organic substrates and inorganic bases. Toluene dissolves the organic halides and catalyst; water dissolves the potassium carbonate base; ethanol acts as a phase-transfer agent, bridging the biphasic gap to ensure rapid transmetalation.
-
Base Selection (K₂CO₃): A mild inorganic base is required to quaternize the boron atom. Without this activation, the polarization of the organic ligand is insufficient for transmetalation.
-
Stoichiometry (2.5 Equivalents of Boronic Acid): Boronic acids are prone to competitive protodeboronation (hydrolysis to anisole) at elevated temperatures. Providing a 0.5 eq excess ensures that the second catalytic cycle has sufficient activated boronate to drive the reaction to the di-arylated product, preventing a mixture of mono- and di-substituted benzenes.
-
Degassing (Argon Sparging): Pd(0) is highly susceptible to oxidation by atmospheric
, which converts it into inactive Pd(II) oxides (often observed as a dead "Pd black" precipitate). Rigorous degassing is the primary point of failure in unsuccessful couplings.
Quantitative Optimization Data
The choice of conditions dictates the ratio of mono-arylated to di-arylated products. The table below summarizes standard optimization parameters for this specific transformation.
| Equivalents of Boronic Acid | Temperature (°C) | Time (h) | Mono-arylation Yield (%) | Di-arylation Yield (%) |
| 1.0 eq | 25 °C | 12 | 78% | < 5% |
| 2.0 eq | 80 °C | 12 | 35% | 60% |
| 2.5 eq | 80 °C | 6 | < 2% | 95% |
Detailed Experimental Protocol
Target Molecule: 1,3-bis(4-methoxyphenyl)benzene (MW: 290.36 g/mol ) Scale: 5.0 mmol
Materials & Reagents
-
1,3-Dibromobenzene: 1.18 g (5.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid: 1.90 g (12.5 mmol, 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0)
: 289 mg (0.25 mmol, 5 mol%) -
Potassium carbonate (
): 2.07 g (15.0 mmol, 3.0 eq) -
Toluene / Ethanol / Deionized Water (Degassed)
Step-by-Step Methodology
Step 1: Reaction Setup & Strict Degassing
-
To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.18 g) and 4-methoxyphenylboronic acid (1.90 g).
-
Add Toluene (20 mL) and Ethanol (10 mL) to the flask.
-
In a separate beaker, dissolve
(2.07 g) in Deionized Water (10 mL). Add this aqueous solution to the reaction flask. -
Critical Step: Sparge the biphasic mixture with Argon gas via a submerged needle for exactly 15 minutes while stirring gently. This purges dissolved oxygen.
-
Quickly remove the septum, add the
catalyst (289 mg), and immediately reseal the flask under a positive pressure of Argon.
Step 2: Reaction Execution & Self-Validating Controls
-
Submerge the flask in a pre-heated oil bath at 80 °C.
-
Visual Control: The solution should initially appear pale yellow. As the catalytic cycle initiates, it will transition to a deeper yellow/orange. If the solution rapidly turns opaque black within the first 10 minutes, the system was improperly degassed, and the catalyst has precipitated as inactive Pd-black.
-
Stir vigorously at 80 °C for 6 hours.
-
TLC Monitoring: After 4 hours, pull a 0.1 mL aliquot from the organic (upper) layer. Run a TLC plate using Hexanes:Ethyl Acetate (9:1).
-
Rf ~ 0.9: Unreacted 1,3-dibromobenzene.
-
Rf ~ 0.6: Mono-arylated intermediate.
-
Rf ~ 0.3: Target di-arylated product. Continue heating until the spots at Rf 0.9 and 0.6 are completely consumed.
-
Step 3: Workup & Extraction
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate and 20 mL of Water.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes to Hexanes:Ethyl Acetate (9:1).
-
Collect the fractions corresponding to the lowest Rf spot (target product).
-
Evaporate the solvent to afford 1,3-bis(4-methoxyphenyl)benzene as a white/off-white solid.
Figure 2: Step-by-step experimental workflow for the synthesis of 1,3-bis(4-methoxyphenyl)benzene.
Analytical Characterization
To validate the structural integrity of the synthesized 1,3-bis(4-methoxyphenyl)benzene, the following spectroscopic signatures should be confirmed:
-
GC-MS:
= 290.1 (Molecular Ion peak, ). -
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic singlet of the six methoxy protons at
~ 3.86 ppm. The central aromatic ring will display a distinct triplet (1H) around ~ 7.45 ppm and a doublet (2H) around ~ 7.55 ppm, confirming the 1,3-substitution pattern. The 4-methoxyphenyl rings will present characteristic AA'BB' doublets around ~ 6.99 ppm and ~ 7.57 ppm.
References
-
Advances in Cross-Coupling Reactions. Molecules, MDPI (2020). Available at:[Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, PMC (2024). Available at:[Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology, RSC Publishing (2015). Available at:[Link]
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
4,4''-dimethoxy-(1,1',3',1'')terphenyl as a fluorescent probe intermediate
4,4''-Dimethoxy-1,1':3',1''-terphenyl as a Gateway to Ratiometric Fluorescent Probes
Executive Summary & Strategic Rationale
In the design of fluorescent probes, the fluorophore scaffold dictates sensitivity, solubility, and quantum yield. While para-terphenyls are classic scintillators, they suffer from poor solubility and aggregation-caused quenching (ACQ) due to strong
This guide focuses on 4,4''-dimethoxy-1,1':3',1''-terphenyl (DMTP-m) . By utilizing a meta-substituted central ring (1,3-linkage), this scaffold introduces a "kink" in the molecular geometry. This structural disruption prevents tight packing, enhances solubility in organic/aqueous mixtures, and preserves high quantum efficiency (
Key Technical Advantage: The methoxy groups (-OMe) serve as protected hydroxyls. This molecule is not the final probe but a stable, storable intermediate . The critical workflow involves synthesizing this robust intermediate and then "activating" it via demethylation to the di-hydroxyl form, which can then be functionalized with specific recognition moieties (e.g., boronic acids for H
Chemical Basis & Synthesis Protocol[1][2]
The synthesis utilizes a double Suzuki-Miyaura cross-coupling. We prioritize the meta geometry by using 1,3-dibromobenzene as the core electrophile.
Reaction Scheme Logic
-
Electrophile: 1,3-Dibromobenzene (defines the meta core).
-
Nucleophile: 4-Methoxyphenylboronic acid (provides the emissive wings and the masked hydroxyls).
-
Catalyst: Pd(PPh
) is preferred for its reliability in aryl-aryl couplings, though Pd(OAc) /S-Phos can be used for sterically hindered variants.
Protocol 1: Synthesis of DMTP-m
Reagents:
-
1,3-Dibromobenzene (10 mmol, 2.36 g)
-
4-Methoxyphenylboronic acid (22 mmol, 3.34 g) — 10% excess ensures complete double substitution.
-
Pd(PPh
) (5 mol%, 0.58 g) -
Potassium Carbonate (K
CO ) (2 M aqueous solution, 20 mL) -
Solvent: Toluene/Ethanol (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: In a three-neck round-bottom flask, combine toluene and ethanol. Sparge with N
for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts. -
Addition: Add the dibromobenzene, boronic acid, and Pd catalyst under a positive stream of N
. -
Activation: Add the aqueous K
CO . The biphasic system requires vigorous stirring. -
Reflux: Heat to 90°C (oil bath) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting dibromide (high R
) should disappear; the mono-substituted intermediate may transiently appear before converting to the di-substituted product. -
Workup: Cool to RT. Separate phases. Extract aqueous layer with DCM (
mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from hot ethanol or purify via silica column (Hexane/DCM gradient).
Yield Expectation: 85–92% as a white/off-white solid.
Visualization: Synthesis & Activation Workflow
The following diagram illustrates the transformation from raw materials to the "Active Scaffold" (the diol) ready for probe construction.
Caption: Workflow converting precursors to the active di-hydroxy scaffold via Suzuki coupling and BBr3 demethylation.
Functional Activation: The Demethylation Step
The methoxy form (DMTP-m) is chemically inert. To create a sensor, we must expose the phenolic hydroxyls. This allows for the attachment of electron-withdrawing groups (to create "push-pull" systems) or specific receptor cages.
Why BBr
Protocol 2: Activation to 4,4''-Dihydroxy-1,1':3',1''-terphenyl
Reagents:
-
DMTP-m (Intermediate from Protocol 1)
-
BBr
(1.0 M in DCM) -
Anhydrous Dichloromethane (DCM)
Methodology:
-
Setup: Flame-dry a round-bottom flask. Dissolve DMTP-m (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C (dry ice/acetone bath).
-
Addition: Add BBr
(3.0 eq) dropwise. Caution: BBr fumes violently in moist air. -
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Quenching: Cool back to 0°C. Slowly add MeOH to quench excess borane species.
-
Isolation: Concentrate the solvent. The residue is often a borate complex. Hydrolyze by adding 1M HCl and extracting with EtOAc.
-
Result: The product, 4,4''-dihydroxy-m-terphenyl, serves as the universal platform for probe design.
Photophysical Characterization & Design Principles
The meta-terphenyl core exhibits distinct advantages over the para isomer.
Table 1: Comparative Properties of Terphenyl Scaffolds
| Feature | para-Terphenyl (Linear) | meta-Terphenyl (DMTP-m) | Relevance to Probes |
| Geometry | Linear, planar | Kinked (120° angle) | Meta prevents stacking aggregation. |
| Solubility | Low (precipitates easily) | Moderate-High | Essential for biological buffers. |
| Emission | UV-Blue (340-380 nm) | Deep Blue (370-420 nm) | Meta allows better Stokes shift engineering. |
| Quantum Yield | High (0.8 - 0.9) | High (0.7 - 0.85) | Bright signal at low concentrations. |
Sensing Mechanism Design
Once the Active Scaffold (Dihydroxy-m-terphenyl) is obtained, it functions via ICT (Intramolecular Charge Transfer) .
-
OFF State: Capping the -OH groups with electron-withdrawing protecting groups (e.g., boronate ester, dinitrophenyl ether) suppresses the electron-donating ability of the oxygen. The fluorescence is often quenched or blue-shifted.
-
ON State: Upon cleavage by the target analyte (e.g., H
O cleaves boronate, H S cleaves dinitrophenyl), the free phenolate (-O ) is restored. This restores the strong "push-pull" system, resulting in a massive fluorescence enhancement (Turn-On).
Troubleshooting & Quality Control
-
NMR Validation:
-
Methoxy Intermediate: Look for the singlet at
~3.8 ppm (6H, -OCH ). -
Active Scaffold: The methoxy singlet disappears. A broad singlet (
~9.5 ppm) appears for -OH (D O exchangeable).
-
-
Impurity Alert: If the Suzuki coupling turns black/grey and yield is low, Pd black has precipitated. Ensure efficient degassing and consider adding a phase transfer catalyst (TBAB) if the biphasic mixture isn't mixing well.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Demethylation Protocols (BBr3 vs HBr): McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. [Link]
-
Photophysics of Terphenyl Derivatives: Nijegorodov, N. I., & Downey, W. S. (1994). The systematic investigation of the photophysical properties of combined fluorescent laser dyes. The Journal of Physical Chemistry, 98(22), 5639–5643. [Link]
-
Fluorescent Probe Design Principles (ICT and Protecting Groups): Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. Nature Chemistry, 4(12), 973–984. [Link]
Application Note: Scalable Synthesis of 1,3-Bis(4-methoxyphenyl)benzene via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 1,3-bis(4-methoxyphenyl)benzene (also known as 4,4''-dimethoxy-m-terphenyl). This compound is a critical intermediate in the development of organic light-emitting diode (OLED) host materials and liquid crystal mesogens due to its high triplet energy and thermal stability.
The method utilizes a double Suzuki-Miyaura cross-coupling reaction between 1,3-dibromobenzene and 4-methoxyphenylboronic acid. Unlike older Grignard-based routes (Kumada coupling), this protocol offers superior chemoselectivity, tolerance to functional groups, and avoids the use of pyrophoric reagents, making it suitable for both bench-scale research and process scale-up.
Reaction Mechanism & Design Rationale
The Catalytic Cycle
The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The mechanism proceeds through a distinct three-stage cycle:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1,3-dibromobenzene. This is typically the rate-determining step for aryl chlorides, but rapid for aryl bromides.
-
Transmetalation: The boronic acid is activated by a base (hydroxide or carbonate), forming a boronate species that transfers its organic group to the palladium center.
-
Reductive Elimination: The two aryl ligands on the palladium couple to form the C-C bond, regenerating the Pd(0) catalyst.
Because the substrate is a di-halide , this cycle must occur twice. Steric hindrance at the meta-position is minimal, allowing for high conversion rates without the need for specialized bulky phosphine ligands; standard triphenylphosphine (PPh3) based catalysts are sufficient.
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle for the Suzuki-Miyaura coupling. For the target molecule, this cycle iterates twice at the 1 and 3 positions of the central benzene ring.
Experimental Protocol
Reagents and Equipment
-
Substrate: 1,3-Dibromobenzene (CAS: 108-36-1)
-
Coupling Partner: 4-Methoxyphenylboronic acid (CAS: 5720-07-0)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (CAS: 14221-01-3)
-
Note: Pd(OAc)2 with PPh3 (1:4 ratio) can be generated in situ as a cost-effective alternative.
-
-
Base: Potassium Carbonate (K2CO3), anhydrous.
-
Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v).
-
Rationale: The biphasic system ensures solubility of organic substrates (Toluene) and inorganic base (Water), while Ethanol acts as a phase-transfer co-solvent.
-
Quantitative Data Table
| Component | Role | Equivalents | Mass/Vol (for 10 mmol scale) |
| 1,3-Dibromobenzene | Substrate | 1.0 | 2.36 g |
| 4-Methoxyphenylboronic acid | Nucleophile | 2.4 | 3.65 g |
| Pd(PPh3)4 | Catalyst | 0.03 (3 mol%) | 0.35 g |
| K2CO3 | Base | 4.0 | 5.53 g |
| Toluene | Solvent | N/A | 40 mL |
| Ethanol | Co-solvent | N/A | 10 mL |
| Water (Degassed) | Solvent | N/A | 10 mL |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip the flask with a magnetic stir bar.
-
Degassing (Critical): Prepare the solvent mixture (Toluene/EtOH/H2O) in a separate flask. Sparge with Argon or Nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligands, deactivating the catalyst.
-
-
Loading: Under a gentle stream of inert gas, charge the RBF with 1,3-Dibromobenzene (2.36 g), 4-Methoxyphenylboronic acid (3.65 g), and K2CO3 (5.53 g).
-
Catalyst Addition: Add the Pd(PPh3)4 (0.35 g) last. Immediately seal the flask with a rubber septum and the reflux condenser (connected to an inert gas line).
-
Solvent Transfer: Cannulate or syringe the degassed solvent mixture into the reaction flask.
Phase 2: Reaction 6. Heating: Place the RBF in a pre-heated oil bath at 90°C . 7. Monitoring: Stir vigorously. The reaction typically requires 12–16 hours for full conversion.
- TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The starting dibromide (high Rf) should disappear. The mono-coupled intermediate may be visible initially but should convert to the di-coupled product (lower Rf than dibromide, usually fluorescent under UV).
Phase 3: Workup 8. Quenching: Cool the mixture to room temperature. 9. Extraction: Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of Ethyl Acetate (or Dichloromethane). Shake and separate phases. 10. Washing: Extract the aqueous layer once more with organic solvent. Combine organic layers and wash with Brine (sat. NaCl) to remove residual boronic acid salts. 11. Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid.
Phase 4: Purification 12. Recrystallization (Preferred): The crude solid is often pure enough for recrystallization. Dissolve in minimal boiling Ethanol or a Toluene/Hexane mixture. Allow to cool slowly to 4°C. 13. Chromatography (Alternative): If impurities persist, perform flash column chromatography on silica gel using a gradient of Hexane -> 5% Ethyl Acetate in Hexane.
Characterization & Validation
The product, 1,3-bis(4-methoxyphenyl)benzene , should be a white to off-white crystalline solid.
Expected NMR Data
-
1H NMR (400 MHz, CDCl3):
-
δ 7.75 (t, J=1.8 Hz, 1H): H-2 of the central benzene ring (triplet due to meta-coupling, appears as a singlet at lower resolution). This proton is most deshielded due to being flanked by two aryl rings.
-
δ 7.58 (d, J=8.8 Hz, 4H): Ortho-protons of the 4-methoxyphenyl rings (AA'BB' system).
-
δ 7.50 (dd, J=7.8, 1.8 Hz, 2H): H-4/H-6 of the central ring.
-
δ 7.45 (t, J=7.8 Hz, 1H): H-5 of the central ring.
-
δ 7.00 (d, J=8.8 Hz, 4H): Meta-protons of the 4-methoxyphenyl rings (ortho to methoxy).
-
δ 3.86 (s, 6H): Methoxy groups (-OCH3).
-
-
13C NMR (100 MHz, CDCl3):
-
Distinct signals for the methoxy carbon (~55 ppm), the ether-substituted aromatic carbon (~159 ppm), and the quaternary carbons connecting the rings.
-
Physical Properties[1][2]
-
Appearance: White crystalline needles.
-
Melting Point: Literature values for m-terphenyl derivatives vary by substitution, but 4,4''-dimethoxy-m-terphenyl typically melts in the range of 108–112°C (distinct from the para-terphenyl isomer which melts much higher, >200°C).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Sigma-Aldrich. (n.d.). Product Specification: 1,3-Dibromobenzene.
Application Note: Synthesis of Terphenyl-Based Liquid Crystals via Dimethoxy Precursors
Executive Summary
Terphenyl-based liquid crystals (LCs) are critical components in advanced photonic devices and high-performance liquid crystal displays (LCDs) due to their high birefringence, broad nematic phase ranges, and exceptional chemical stability. The synthesis of these rigid, rod-like (calamitic) mesogens requires precise control over the terminal alkyl or alkoxy chains, which dictate the thermodynamic stability of the mesophases.
This application note details a highly modular, three-step synthetic pathway utilizing dimethoxy-substituted terphenyls as precursors. By leveraging methoxy groups to protect the reactive phenolic oxygen during the palladium-catalyzed construction of the terphenyl core, researchers can subsequently cleave these groups to yield versatile diphenol intermediates for late-stage functionalization.
Mechanistic Rationale & Strategy
The molecular architecture of a liquid crystal fundamentally governs its performance. The rigid terphenyl core provides the necessary structural anisotropy for liquid crystallinity, while flexible terminal chains disrupt crystalline packing, lowering the melting point to reveal the intermediate fluid mesophase .
Starting with a dimethoxy precursor is strategically advantageous:
-
Chemoselectivity: Methoxy groups are highly stable under the basic, aqueous conditions required for Suzuki-Miyaura cross-coupling, preventing unwanted side reactions that plague unprotected phenols.
-
Late-Stage Divergence: Demethylation yields a universal 4,4''-dihydroxy-p-terphenyl intermediate. This single intermediate can be functionalized with varying lengths of alkyl chains (e.g., pentyl, hexyl, heptyl) via Williamson ether synthesis to fine-tune the clearing point and phase behavior of the final material .
Synthetic Workflow
Synthetic workflow for terphenyl liquid crystals via dimethoxy precursors.
Step-by-Step Experimental Protocols & Self-Validating Systems
Step 1: Core Assembly via Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is chosen for its high chemoselectivity and functional group tolerance. Palladium(0) tetrakis(triphenylphosphine) facilitates the oxidative addition into the aryl bromide bond, while the aqueous potassium carbonate base accelerates the transmetalation step from the boronic acid to the palladium center. Protocol:
-
Charge a flame-dried Schlenk flask with 1,4-dibromobenzene (1.0 equiv), (4-methoxyphenyl)boronic acid (2.2 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Add a degassed biphasic mixture of toluene and 2M aqueous K2CO3 (3:1 v/v).
-
Reflux the mixture at 90 °C under an argon atmosphere for 18 hours.
-
Cool to room temperature, extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous MgSO4.
-
Purify via recrystallization from hot ethanol to yield 4,4''-dimethoxy-p-terphenyl.
Self-Validation Check:
Step 2: Deprotection via BBr -Mediated Demethylation
Causality: Methoxy groups are robust ethers requiring strong Lewis acidic conditions for cleavage. Boron tribromide (BBr
-
Dissolve 4,4''-dimethoxy-p-terphenyl in anhydrous dichloromethane (DCM) under argon and cool to -78 °C using a dry ice/acetone bath.
-
Add BBr
(1.0 M in DCM, 3.0 equiv) dropwise over 30 minutes. -
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Caution: Carefully quench the reaction by the extremely slow addition of methanol at 0 °C to neutralize unreacted BBr
(Highly exothermic; evolves HBr gas). -
Concentrate under reduced pressure, wash the resulting solid with distilled water, and dry in vacuo to yield 4,4''-dihydroxy-p-terphenyl.
Self-Validation Check: Complete disappearance of the methoxy singlet (~3.85 ppm) and the appearance of a broad phenolic -OH singlet (~9.5 ppm) in
Step 3: Terminal Functionalization via Williamson Ether Synthesis
Causality: The thermodynamic stability of the liquid crystal mesophase is highly dependent on the length and flexibility of the terminal alkyl chains. The Williamson ether synthesis utilizes the nucleophilic phenoxide ion to attack an alkyl bromide via an S
-
Suspend 4,4''-dihydroxy-p-terphenyl (1.0 equiv) and anhydrous K
CO (3.0 equiv) in anhydrous DMF. -
Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the phenoxide salt.
-
Add the desired alkyl bromide (e.g., 1-bromopentane, 2.5 equiv) dropwise to the mixture.
-
Heat the reaction to 80 °C and maintain stirring for 12 hours.
-
Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from ethyl acetate to obtain the target 4,4''-dialkoxy-p-terphenyl.
Self-Validation Check: Differential Scanning Calorimetry (DSC) must show reversible endothermic phase transitions (Crystal
Phase Behavior & Thermodynamic Data
The length of the terminal alkoxy chains directly influences the clearing temperature (T
Table 1: Representative Phase Transition Temperatures for 4,4''-Disubstituted p-Terphenyls
| Compound | Terminal Substituents (R) | Phase Transitions (°C)* | Mesophase Type |
| Precursor | -OCH | Cr 277 N 295 I | High-Temp Nematic |
| Homologue A | -OC | Cr 160 N 210 I | Nematic |
| Homologue B | -OC | Cr 155 N 200 I | Nematic |
| Homologue C | -OC | Cr 150 N 195 I | Nematic / Smectic C |
*Cr = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid. Temperatures are representative approximations based on homologous series trends.
References
1H NMR characterization of 4,4''-dimethoxy-(1,1',3',1'')terphenyl
Application Note: 1H NMR Characterization of 4,4''-Dimethoxy-m-terphenyl
Introduction & Scope
4,4''-Dimethoxy-(1,1',3',1'')terphenyl (also known as 1,3-bis(4-methoxyphenyl)benzene) is a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and liquid crystals. Its structural integrity is defined by a meta-terphenyl core flanked by electron-donating methoxy groups.
This guide provides a definitive protocol for the 1H NMR characterization of this molecule. Unlike simple aromatics, the m-terphenyl scaffold presents a unique spin system where the central ring protons exhibit distinct meta-coupling patterns that must be deconvoluted from the intense signals of the outer para-substituted rings.
Key Analytical Challenges:
-
Signal Overlap: The outer ring protons (ortho to the central ring) often overlap with the central ring's 4' and 6' protons.
-
Symmetry: The molecule possesses a
axis of symmetry (passing through C2' and C5'), simplifying the spectrum but requiring careful integration logic. -
Solubility: Limited solubility in standard solvents can lead to aggregation peaks; proper solvent selection is paramount.
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra free from concentration-dependent shifts (stacking effects), follow this preparation strictly.
-
Solvent: Chloroform-d (
, 99.8% D) is the standard. If solubility is poor (< 5 mg/0.6 mL) or aggregation is suspected, use DMSO- or Tetrachloroethane- (for high-temperature acquisition). -
Concentration: 5–10 mg of sample in 600 µL of solvent.
-
Filtration: Filter the solution through a cotton plug or PTFE syringe filter into the NMR tube to remove suspended solids that cause line broadening.
Instrument Parameters (400 MHz or higher recommended)
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1-pulse (zg30).
-
Relaxation Delay (D1): Set to
5 seconds. The methoxy protons have shorter , but the isolated aromatic proton (H-2') on the central ring relaxes slowly. Insufficient D1 will under-integrate this diagnostic peak. -
Scans (NS): 16–32 scans are sufficient for 10 mg samples.
-
Spectral Width: -2 to 14 ppm (to catch exchangeable protons or impurities).
Structural Analysis & Assignments
Molecular Numbering & Logic
The molecule consists of three rings. We utilize the following numbering scheme for assignment:
-
Ring B (Central): Numbered 1' to 6'. 1' and 3' are the connection points.
-
H-2': The "island" proton between the two aryl rings.
-
H-4', H-6': Equivalent protons adjacent to the connection points.
-
H-5': The proton meta to both connection points.
-
-
Rings A & C (Outer): Equivalent due to symmetry.
-
H-2, H-6: Protons ortho to the central ring (meta to OMe).
-
H-3, H-5: Protons ortho to the Methoxy group.
-
OMe: Methoxy protons.
-
Assignment Logic (Causality)
-
The Methoxy Anchor (3.8 ppm): The methoxy group is the strongest electron donor. It shields the adjacent protons (H-3/5) significantly, pushing them upfield to ~7.0 ppm.
-
The Diagnostic "Island" Proton (H-2'): Located in the deshielding zone of three aromatic rings, H-2' is typically the most downfield signal (~7.7–7.8 ppm). It appears as a triplet with a small coupling constant (
Hz) due to meta-coupling with H-4'/6'. -
The AA'XX' System: The outer rings form an AA'XX' (or AA'BB') system. The doublet closest to the methoxy (H-3/5) is distinct. The doublet closest to the central ring (H-2/6) is deshielded (~7.5–7.6 ppm) and often overlaps with the central ring's H-4'/6'.
Visualizing the Spin System
Figure 1: NMR connectivity and assignment logic flow. Note the critical overlap region between Outer H-2/6 and Central H-4'/6'.
Results: Spectral Data Table
The following data represents the standard assignment in
| Region | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| Aliphatic | 3.86 | Singlet (s) | 6H | - | -OCH | Equivalent methoxy groups. |
| Aromatic | 6.99 | Doublet (d) | 4H | 8.8 | H-3, H-5 | Ortho to -OMe (Shielded). Part of AA'XX'.[1][2][3][4][5][6] |
| Aromatic | 7.48 | Triplet (t) | 1H | 7.7 | H-5' | Central ring, meta to connection. |
| Aromatic | 7.55 - 7.60 | Multiplet | 6H | - | H-2, H-6 & H-4', H-6' | Overlap Zone. Contains 4 outer protons (d) and 2 central protons (dd). |
| Aromatic | 7.76 | Triplet (t)* | 1H | 1.8 | H-2' | Central ring, between aryl rings. Most deshielded. |
*Note: H-2' often appears as a singlet at lower resolution due to the small meta-coupling constant (~1.8 Hz).
Detailed Characterization Workflow
To validate the structure, follow this decision tree. This ensures you are not misinterpreting the overlap region.
Figure 2: Step-by-step validation logic for confirming the 4,4''-dimethoxy-m-terphenyl structure.
Troubleshooting & Validation
-
Water Peak Interference: In
, the water peak appears around 1.56 ppm, usually far from the signals of interest. However, if using DMSO- , water appears at ~3.33 ppm, which is dangerously close to the Methoxy signal (3.86 ppm).-
Solution: Dry the sample or use
if possible.
-
-
Aggregation: If the aromatic peaks appear broad (fwhm > 2 Hz), the planar terphenyl cores may be stacking.
-
Solution: Dilute the sample to < 2 mg/mL or heat the probe to 323 K (50 °C).
-
-
Differentiation from Isomers:
-
Para-terphenyl derivative: Would show a single singlet for the central ring (4 equivalent protons) at ~7.6 ppm. The presence of the distinct H-2' (7.76 ppm) and H-5' (7.48 ppm) signals confirms the meta substitution.
-
Ortho-terphenyl derivative: Would show highly complex shielding patterns due to steric twisting, shifting protons significantly upfield (< 7.0 ppm) due to ring currents.
-
References
-
ChemicalBook. m-Terphenyl (92-06-8) 1H NMR Spectrum. (Accessed 2023).[7] Link
-
National Institute of Standards and Technology (NIST). 1,3-Diphenylbenzene (m-Terphenyl) Data. (Accessed 2023).[7] Link
-
PubChem. 1,3,5-Tris(4-methoxyphenyl)benzene (Related Structure).[4] National Library of Medicine. Link
-
Royal Society of Chemistry. Synthesis and Characterization of Terphenyl Derivatives. ChemSpider/RSC Journals. Link
-
Sigma-Aldrich. 4,4''-Dimethoxy-m-terphenyl Product Specification.Link
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. CAS 13021-19-7: 4,4′′-Dimethoxy-p-terphenyl | CymitQuimica [cymitquimica.com]
- 3. o-Terphenyl(84-15-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1,3,5-Tris(4-methoxyphenyl)benzene | C27H24O3 | CID 348147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. p-Terphenyl(92-94-4) 1H NMR spectrum [chemicalbook.com]
- 7. scilit.com [scilit.com]
Application Note: Functionalization of 4,4''-Dimethoxy-m-terphenyl for Polymer Synthesis
This guide provides a comprehensive technical workflow for the functionalization of 4,4''-dimethoxy-(1,1',3',1'')terphenyl (hereafter referred to as DmMTP ). It focuses on converting this precursor into reactive monomers for high-performance polymers, specifically Poly(arylene ether sulfone)s (PAES) and Proton Exchange Membranes (PEMs) .
Executive Summary
4,4''-dimethoxy-m-terphenyl (DmMTP) is a latent bisphenol precursor. Its meta-terphenyl core introduces a structural "kink" that disrupts chain packing, significantly enhancing the solubility and processability of the resulting polymers without sacrificing thermal stability (
For polymer synthesis, DmMTP is rarely used directly. Instead, it serves as the stable intermediate for two primary functionalization pathways:
-
Activation (Demethylation): Conversion to 4,4''-dihydroxy-m-terphenyl (DhMTP) , a bisphenol monomer used in nucleophilic aromatic substitution (
) polycondensation. -
Electrophilic Modification: Direct sulfonation or acylation of the electron-rich outer rings to introduce functionality for proton conductivity or cross-linking.
Strategic Analysis of the Molecule
| Feature | Chemical Nature | Impact on Polymerization |
| Methoxy Groups (-OCH | Protecting group / Activating group | Inert to polymerization. Must be cleaved (demethylated) to form nucleophilic phenoxides. |
| m-Terphenyl Core | Rigid, kinked backbone | Increases Free Volume. High Solubility in NMP/DMAc. High Glass Transition Temp ( |
| Regioselectivity | Electron-rich outer rings | Electrophilic substitution (sulfonation/bromination) occurs ortho to the methoxy/hydroxy group (Positions 3, 3'', 5, 5''). |
Protocol A: Demethylation (Activation for Polycondensation)
Objective: Synthesize 4,4''-dihydroxy-m-terphenyl (DhMTP) .
Mechanism: Lewis-acid mediated cleavage of aryl methyl ethers.
Standard: Boron Tribromide (
Reagents & Equipment
-
Precursor: DmMTP (10.0 mmol, 2.90 g)
-
Reagent:
(1.0 M in , 25.0 mmol, 2.5 eq) -
Solvent: Anhydrous Dichloromethane (
) -
Setup: 3-neck round bottom flask,
inlet, addition funnel, ice bath (-78°C optional, 0°C sufficient).
Step-by-Step Methodology
-
Dissolution: Charge the flask with DmMTP and anhydrous DCM (50 mL) under nitrogen flow. Cool to 0°C .
-
Addition: Transfer
solution to the addition funnel via cannula (highly moisture sensitive). Add dropwise over 30 minutes .-
Observation: Solution may turn dark red/brown due to the formation of the borate complex.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours .
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The high
spot of DmMTP should disappear.
-
-
Quenching (Critical): Cool back to 0°C . Slowly add Methanol (10 mL) dropwise (Exothermic!). Then pour into Ice Water (200 mL).
-
Workup:
-
Evaporate DCM.
-
Filter the precipitated solid.
-
Wash with water (
mL) to remove boric acid.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene .
-
Target Purity: >99.5% (essential for high molecular weight polymers).
-
Yield: Typically 90–95%.
-
Protocol B: Polymerization (Synthesis of Poly(arylene ether sulfone))
Objective: Synthesize high molecular weight PAES using the DhMTP monomer.
Mechanism: Nucleophilic Aromatic Substitution (
Reagents
-
Monomer A: 4,4''-dihydroxy-m-terphenyl (DhMTP) (10.00 mmol)
-
Monomer B: 4,4'-Difluorodiphenyl sulfone (DFDPS) (10.00 mmol)
-
Note: Stoichiometry must be 1:1.00 for high molecular weight.
-
-
Base:
(12.0 mmol, excess) -
Solvent: NMP (N-methyl-2-pyrrolidone) or DMAc.
-
Azeotropic Agent: Toluene.
Step-by-Step Methodology
-
Dean-Stark Setup: Equip a 3-neck flask with a Dean-Stark trap, condenser, and mechanical stirrer.
-
Charging: Add DhMTP, DFDPS, and
. Add NMP (20% solids conc.) and Toluene (excess). -
Dehydration (140°C): Reflux at 140–150°C for 4 hours. Water is removed via the Toluene azeotrope.
-
Why: Phenoxide formation is an equilibrium; water must be removed to drive it forward and prevent hydrolysis of DFDPS.
-
-
Polymerization (180°C): Distill off the Toluene. Increase temp to 180°C . Stir for 12–24 hours.
-
Viscosity Check: The solution should become noticeably viscous.
-
-
Termination: (Optional) Add a "cap" (e.g., 4-fluorobenzophenone) if controlled molecular weight is desired.
-
Precipitation: Pour the hot viscous solution into a blender containing Methanol/Water (10:1) .
-
Purification: Boil the fiber in water (to remove salts) and methanol (to remove oligomers). Dry at 100°C under vacuum.
Protocol C: Post-Polymerization Sulfonation (PEM Applications)
Objective: Functionalize the polymer for proton conductivity. Regioselectivity: Sulfonation occurs on the activated outer rings of the terphenyl unit, ortho to the ether linkage. The electron-deficient sulfone unit (from DFDPS) is deactivated and will not sulfonate.
Methodology
-
Dissolution: Dissolve the PAES polymer in Concentrated
(98%) or use Chlorosulfonic acid ( ) in DCM for milder control. -
Reaction: Stir at RT for 2–24 hours.
-
Control: Degree of Sulfonation (DS) is controlled by time and temperature.
-
-
Precipitation: Pour into ice water. The sulfonated polymer (SPAES) will precipitate as noodles/beads.
-
Washing: Wash until pH is neutral.
Visualization of Workflows
Figure 1: Functionalization & Polymerization Pathway [1]
Caption: Transformation of inert DmMTP into active Bisphenol monomer and subsequent polymerization.
Figure 2: Regioselectivity of Electrophilic Substitution
Caption: Electrophilic attack favors the electron-rich outer rings ortho to the ether linkage.
Characterization & Troubleshooting
| Technique | Expected Signal Change | Troubleshooting |
| DmMTP: Singlet at | Incomplete demethylation: Check for residual methoxy peak. Increase reaction time or | |
| DSC (Thermal) | Polymer: | Low |
| Solubility | Monomer: Soluble in Acetone, Ethanol.Polymer: Soluble in NMP, DMAc, | Polymer insoluble? Cross-linking may have occurred (avoid extremely high temps |
References
-
Synthesis of Terphenyls via Cross-Coupling
-
Poly(arylene ether sulfone)
- Title: Synthesis of Sulfonated Poly(Arylene Ether Sulfone)
- Source: MDPI (Membranes)
-
URL:[Link]
-
Regioselectivity in Electrophilic Substitution
-
General Demethyl
):- Title: Demethyl
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions [academia.edu]
- 5. Electrophilic aromatic substitution. Part 21. The reactivity of o-, m-, and p-terphenyl in protiodetritiation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4''-Dimethoxy-m-terphenyl
Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 4,4''-dimethoxy-1,1':3',1''-terphenyl (commonly referred to as 4,4''-dimethoxy-m-terphenyl) via the double Suzuki-Miyaura cross-coupling of 1,3-dibromobenzene and 4-methoxyphenylboronic acid is a critical workflow in materials science and drug development.
Achieving high yields in double cross-coupling reactions is notoriously difficult due to the sequential nature of the oxidative additions and the competing side reactions of the boronic acid. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic causality to help you optimize your yields.
Diagnostic Workflows & Mechanistic Logic
To effectively troubleshoot your reaction, it is essential to understand both the catalytic cycle and the logical steps for diagnosing yield loss.
Catalytic cycle of double Suzuki coupling highlighting the rate-limiting second oxidative addition.
Logical workflow for diagnosing and resolving common yield issues in terphenyl synthesis.
Troubleshooting Q&A
Q1: Why is my reaction stalling at the mono-coupled intermediate (3-bromo-4'-methoxybiphenyl)? Causality: The first cross-coupling replaces a strongly electron-withdrawing bromine atom with a mildly electron-donating 4-methoxyphenyl group. This alters the electronic properties of the central benzene ring, significantly raising the activation energy barrier for the second oxidative addition of Pd(0) into the remaining C-Br bond[1]. Solution: Switch from standard Pd(PPh3)4 to a more electron-rich, sterically demanding catalyst system like Pd(OAc)2 with SPhos or XPhos. These dialkylbiaryl phosphine ligands facilitate both the difficult oxidative addition and the subsequent reductive elimination. Alternatively, highly active heterogeneous carbon nanotube-palladium nanohybrid catalysts have demonstrated up to 98% yield for this specific double-coupling in just 4 hours[2].
Q2: I am observing a large amount of 4,4'-dimethoxybiphenyl byproduct. How do I prevent this? Causality: This is the homocoupling product of 4-methoxyphenylboronic acid. It is primarily driven by the presence of molecular oxygen, which promotes the oxidative homocoupling of the boronic acid, effectively depleting your reagent before it can participate in the transmetalation step[3]. Solution: Implement strict anaerobic conditions. Use the freeze-pump-thaw method (3 cycles) to degas your solvents. Additionally, use a slight excess of the boronic acid (2.2 to 2.4 equivalents total) to compensate for minor homocoupling losses.
Q3: The reaction mixture becomes heterogeneous and stalls after 2 hours. What solvent system is best? Causality: As the terphenyl product forms, its solubility in purely organic solvents (like pure THF) or purely aqueous systems drops, leading to precipitation that traps the catalyst and unreacted intermediates. Furthermore, the base (e.g., K2CO3) needs sufficient water to dissolve and form the reactive boronate complex, a dynamic that heavily dictates the ratio of biphenyl to terphenyl derivatives[4]. Solution: Use a multiphasic solvent mixture. A highly recommended system is Toluene/Ethanol/Water (2:1:1 v/v/v). Toluene solubilizes the organic substrates and product, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent to homogenize the interfacial reaction.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the yield of 4,4''-dimethoxy-m-terphenyl, demonstrating the necessity of optimized catalyst and solvent choices.
| Catalyst System (mol%) | Boronic Acid Eq. | Solvent System | Temp / Time | Terphenyl Yield (%) | Mono-coupled Yield (%) |
| Pd(PPh3)4 (5%) | 2.0 eq | THF / H2O (5:1) | 70 °C / 12h | 45% | 42% |
| Pd(OAc)2 / PPh3 (2%) | 2.2 eq | Dioxane / H2O (3:1) | 90 °C / 12h | 61% | 28% |
| Pd(OAc)2 / SPhos (2%) | 2.3 eq | Toluene / EtOH / H2O | 90 °C / 8h | 94% | < 2% |
| PdCNT Nanohybrid (1.2%) | 2.4 eq | EtOH / H2O (1:1) | 25 °C / 4h | 98%[2] | < 1% |
Self-Validating Experimental Protocol
This standard operating procedure (SOP) utilizes Pd(OAc)2/SPhos and includes built-in analytical checkpoints to ensure the reaction is proceeding as intended without blind progression.
Reagents Required:
-
1,3-dibromobenzene (1.0 mmol, 236 mg)
-
4-methoxyphenylboronic acid (2.3 mmol, 350 mg)
-
Pd(OAc)2 (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg)
-
K2CO3 (3.0 mmol, 414 mg)
-
Toluene/Ethanol/Water (2:1:1 v/v/v, 8 mL total)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine 1,3-dibromobenzene, 4-methoxyphenylboronic acid, and K2CO3. Add the Toluene/EtOH/H2O solvent mixture. Subject the flask to three freeze-pump-thaw cycles to strictly remove dissolved oxygen.
-
Catalyst Addition: Backfill the flask with Argon. Quickly add Pd(OAc)2 and SPhos against a positive flow of Argon. Seal the flask.
-
Reaction Initiation: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure maximum interfacial mixing in the biphasic system.
-
In-Process Control (IPC) & Self-Validation (t = 4 hours):
-
Action: Temporarily halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic layer. Dilute in 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
-
Validation Check: Calculate the peak area ratio of m/z 262 (mono-coupled intermediate) to m/z 290 (target terphenyl product).
-
System Correction: If the ratio is > 0.05 (indicating the second oxidative addition has stalled), self-correct by spiking the mixture with an additional 0.2 equivalents of 4-methoxyphenylboronic acid and 1 mol% Pd catalyst, then extend heating by 3 hours.
-
-
Workup: Once the IPC confirms < 2% mono-coupled intermediate, cool the mixture to room temperature. Dilute with 15 mL EtOAc and 10 mL water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 85:15) to isolate 4,4''-dimethoxy-m-terphenyl as a white solid.
References
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Source: rsc.org. URL:[Link]
-
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Source: tandfonline.com. URL:[Link]
-
Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Source: nih.gov. URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY01680G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,4''-Dimethoxy-(1,1',3',1'')terphenyl
Ticket ID: #TER-505-PUR Subject: Removal of Homocoupling Impurities (4,4'-dimethoxybiphenyl) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic Triage: Is this your problem?
Before initiating remediation, confirm that the impurity is indeed the homocoupling product.[2] In the synthesis of 4,4''-dimethoxy-(1,1',3',1'')terphenyl (a meta-terphenyl derivative) via Suzuki-Miyaura coupling, the primary contaminant is 4,4'-dimethoxybiphenyl .[1]
Identification Markers
| Diagnostic Method | Target Molecule (Terphenyl) | Impurity (Homocoupling) | Notes |
| Structure | C₂₀H₁₈O₂ (MW: 290.[1][2][3]36) | C₁₄H₁₄O₂ (MW: 214.[2]26) | Impurity is significantly smaller.[1][2] |
| TLC (Silica) | Lower R_f (slightly) | Higher R_f | The biaryl is less polar and smaller, eluting faster in non-polar systems (e.g., Hexane/DCM).[2] |
| ¹H NMR | Central Ring: 1H singlet (t ~7.7 ppm) at C2 position.[2] | Absent: No central ring protons.[1][2] | Look for the integration ratio of Methoxy (6H) to Aromatic protons.[2] |
| Melting Point | ~160–170 °C (varies by polymorph) | 179–180 °C (Sublimes) | The impurity has a very high melting point, complicating melt-based separation.[2] |
Root Cause Analysis: The Chemistry of Failure
You are likely synthesizing this target using 1,3-dibromobenzene (or diiodo) and 4-methoxyphenylboronic acid .[1][2] The impurity arises not from the halide, but from the oxidative homocoupling of the boronic acid itself.
Why it happens
The Suzuki cycle requires Pd(0).[2][4][5] However, in the presence of Oxygen , a competing cycle occurs where two boronic acid molecules couple to form the biaryl (Glaser-type or Pd(II)-mediated coupling). This is often exacerbated by:
-
Incomplete Degassing: Residual dissolved O₂ re-oxidizes Pd(0) to Pd(II).[2]
-
Excess Boronic Acid: Large excesses (>1.5 eq per site) statistically favor homocoupling.[1][2]
-
Fast Addition: High instantaneous concentration of boronic acid relative to the halide.[2]
Visualizing the Pathway
Figure 1: The bifurcation of the catalytic cycle.[2] Oxygen acts as a switch, diverting the boronic acid toward the homocoupling impurity [1].
Remediation Protocols
If the impurity is already present, you must exploit the solubility differential or volatility differences.[2] The meta-terphenyl core introduces a "kink" in the molecule, making it more soluble in organic solvents than the planar, highly crystalline biphenyl impurity.
Method A: Selective Recrystallization (Recommended)
This method relies on the fact that 4,4'-dimethoxybiphenyl is highly crystalline and less soluble in cold alcohols than the meta-terphenyl.[1]
The Solvent System: 2-Propanol (Isopropyl Alcohol) or Ethanol/Toluene.[2]
Protocol:
-
Dissolution: Dissolve the crude mixture in minimal boiling Toluene.
-
Precipitation: Slowly add hot 2-Propanol (ratio 1:5 Toluene:IPA).
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Filtration Strategy:
-
Scenario 1: If the impurity crystallizes first (common due to high lattice energy of the biphenyl), filter it off while warm.[2] The filtrate contains your target.[2]
-
Scenario 2 (Standard): If the target crystallizes, the more soluble impurity often stays in the mother liquor (IPA is excellent for keeping biaryls in solution) [2].[2]
-
-
Wash: Wash the filter cake with cold IPA.
Method B: Flash Chromatography
Because the impurity (biaryl) is less polar and smaller than the terphenyl, it will elute first on silica gel.[2]
-
Mobile Phase: Gradient of Hexanes (or Heptane) to DCM (Dichloromethane).[2]
Method C: Sublimation (High Purity/OLED Grade)
If you require >99.9% purity (e.g., for device physics), recrystallization may leave trace residues.[1][2]
-
Principle: 4,4'-dimethoxybiphenyl sublimes at a lower temperature/higher rate than the heavier terphenyl.[1]
-
Setup: Gradient sublimation train.
-
Condition: High vacuum (<10⁻⁵ Torr), Source Temp ~160°C. The impurity will deposit in the cooler zone earlier than the target.[2]
Prevention: Process Optimization (The "Next Time" Guide)
To avoid this cleanup in future batches, implement these upstream controls.
The "Zero-Oxygen" Protocol
The most effective way to stop homocoupling is to starve the reaction of oxygen.
-
Sparging is Mandatory: Do not just vacuum/backfill.[1][2] Actively sparge the solvent with Argon or N₂ for 30 minutes before adding the catalyst [1].
-
Catalyst Injection: Add the Pd source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) as a solid under a counter-flow of inert gas, or as a solution via septum.[2]
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling with the aryl halide over the homocoupling [3].
Decision Tree for Purification
Figure 2: Logical workflow for selecting the purification method based on scale and efficiency.
Frequently Asked Questions (FAQ)
Q: Can I use Activated Carbon to remove the impurity? A: No. Activated carbon is excellent for removing Palladium residues (Pd black) and colored polymeric impurities, but it has poor selectivity for separating two structural analogs like terphenyl and biphenyl.[1][2]
Q: My product is turning yellow. Is this the homocoupling? A: Likely not. Pure 4,4'-dimethoxybiphenyl is white/colorless.[2] Yellowing usually indicates oxidized Palladium or conjugated oligomers (Type B impurities).[2] A wash with aqueous Sodium Diethyldithiocarbamate or filtration through Celite/Silica is required to remove Pd contaminants [4].[1][2]
Q: Why is the meta-terphenyl harder to crystallize than para-terphenyl? A: Symmetry.[1] Para-terphenyls are linear "rods" that pack efficiently.[1][2] Your target, meta-terphenyl, has a bent shape (120° angle), which reduces lattice energy and increases solubility.[1][2] This actually helps you: the linear biphenyl impurity packs better and can often be forced to crystallize out or remain in the mother liquor while the terphenyl stays amorphous or crystallizes slowly.[2]
References
-
Ormerod, D. et al. (2007).[1][2][6] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
-
Li, B. et al. (2014).[1][2][7] Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry.
-
Miyaura, N. & Suzuki, A. (1995).[1][2][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Garrett, C. E.[1][2] & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [2]
Sources
- 1. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 2. 4,4′-Diiodo-3,3′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13021-19-7: 4,4′′-Dimethoxy-p-terphenyl | CymitQuimica [cymitquimica.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
optimizing catalyst load for 1,3-bis(4-methoxyphenyl)benzene synthesis
As a Senior Application Scientist, this Technical Support Center guide has been developed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for optimizing catalyst load in the synthesis of 1,3-bis(4-methoxyphenyl)benzene. This reaction, typically a double Suzuki-Miyaura cross-coupling, presents unique challenges where catalyst efficiency is paramount for achieving high yields, purity, and cost-effectiveness. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and rationalize your experimental design.
Frequently Asked Questions (FAQs): Catalyst Load Fundamentals
This section addresses common questions regarding the initial setup and optimization of the palladium-catalyzed synthesis of 1,3-bis(4-methoxyphenyl)benzene.
Q1: What is a typical starting palladium catalyst loading for the synthesis of 1,3-bis(4-methoxyphenyl)benzene?
For initial screening and process development, a palladium catalyst loading in the range of 1-5 mol% (relative to the limiting reagent, typically the dihalobenzene) is a robust starting point.[1] This concentration is generally sufficient to overcome minor impurities and establish a baseline yield. Once the reaction is proven feasible, a systematic reduction of the catalyst load should be performed to determine the minimum effective concentration that maintains a high yield and acceptable reaction time.[1][2] Highly efficient catalytic systems, particularly with advanced ligands, can often operate at loadings well below 1 mol%.[3]
Q2: How do I choose the right palladium source and ligand for this double Suzuki-Miyaura coupling?
The choice of the palladium source and, more critically, the ligand is fundamental to catalytic efficiency.
-
Palladium Source: Common palladium(II) precatalysts like Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are effective.[4] Pre-formed catalysts such as Pd(PPh₃)₄ can also be used, but modern, more active systems are often preferred.[5][6]
-
Ligand Selection: The ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle. For challenging couplings like this double arylation, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][8][9] These ligands promote the rate-limiting oxidative addition step, especially if using a less reactive aryl chloride, and enhance catalyst stability, thereby allowing for lower catalyst loadings.[8][10]
Q3: What are the visual or analytical signs that my catalyst load is too high or too low?
-
Too Low: The most obvious sign is a sluggish or incomplete reaction, where analysis (TLC, LC-MS, or GC-MS) shows significant amounts of unreacted starting material or the mono-substituted intermediate (1-bromo-3-(4-methoxyphenyl)benzene).[4]
-
Too High: While a high catalyst load might drive the reaction to completion, it can be detrimental. Excess catalyst can lead to the formation of palladium black, a sign of catalyst aggregation and deactivation.[9][11] It can also promote side reactions, such as the homocoupling of the boronic acid, leading to impurities that complicate purification.[9] From a process chemistry perspective, high catalyst loading increases costs and the burden of removing residual palladium from the final product.[3]
Q4: What is the general mechanism for this reaction, and where does the catalyst play its role?
The synthesis proceeds via the Suzuki-Miyaura catalytic cycle. Understanding this mechanism is key to troubleshooting. The catalyst, typically a Pd(0) species, facilitates the entire process.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1,3-dibromobenzene). This is often the rate-determining step.[10]
-
Transmetalation: The organoborane (4-methoxyphenylboronic acid) transfers its organic group to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst.[12]
This cycle must occur twice at both reactive sites on the 1,3-dihalobenzene to form the desired product.
Troubleshooting Guide: From Low Yield to Optimized Load
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. This guide provides solutions to common problems encountered during the synthesis.
Problem 1: The reaction has a very low yield or does not proceed at all.
-
Potential Causes:
-
Catalyst Deactivation: The active Pd(0) species is unstable and can be deactivated by oxygen or impurities in the reagents or solvents.[5][11] The formation of a black precipitate (palladium black) is a strong indicator of catalyst death.[9]
-
Inactive Catalyst System: The chosen palladium source/ligand combination may not be active enough for this specific transformation, particularly if using a less reactive aryl halide like 1,3-dichlorobenzene.[4][13]
-
Poor Reagent Quality: The boronic acid may have degraded via protodeboronation, especially if it is old or stored improperly.[1][5] The base may be hydrated or not sufficiently basic to promote transmetalation. Solvents must be anhydrous and degassed.[1][9]
-
-
Recommended Solutions:
-
Verify Catalyst Activity: Use a fresh, reputable source of palladium catalyst and ligand. Ensure proper storage conditions.
-
Screen Ligands: If using a simple ligand like PPh₃, switch to a more robust, electron-rich Buchwald-type ligand (e.g., SPhos, RuPhos) or an NHC ligand.[1][7]
-
Improve Reaction Setup: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.[9][13]
-
Check Reagents: Use fresh 4-methoxyphenylboronic acid. If degradation is suspected, consider using the more stable pinacol ester derivative.[4] Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[1]
-
Problem 2: The reaction starts but stalls, leaving a mix of starting material, mono-substituted product, and desired product.
-
Potential Causes:
-
Insufficient Catalyst Loading: The initial catalyst load may be consumed by impurities or slowly deactivate over the course of the reaction before both coupling events can occur on all molecules.
-
Catalyst Deactivation: The catalyst may be stable enough for the first coupling but deactivates before the second, more challenging coupling can occur efficiently. This can be exacerbated by elevated temperatures over long reaction times.[11][14]
-
-
Recommended Solutions:
-
Increase Catalyst Load: As a diagnostic step, increase the catalyst loading to 3-5 mol%. If the reaction goes to completion, you can then re-optimize by incrementally lowering the load.[1]
-
Use a More Stable Catalyst System: Employing robust ligands like SPhos or using specialized precatalysts (e.g., Buchwald G3 or G4 precatalysts) can enhance catalyst longevity and performance.[8]
-
Staged Catalyst Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help push a stalled reaction to completion.
-
Problem 3: The desired product is formed, but with significant side products like 4,4'-dimethoxybiphenyl (homocoupling) or anisole (protodeboronation).
-
Potential Causes:
-
Homocoupling: The self-coupling of 4-methoxyphenylboronic acid is primarily caused by the presence of oxygen in the reaction mixture.[4]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom. This is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain bases.[4][5]
-
-
Recommended Solutions:
-
Rigorous Degassing: To prevent homocoupling, ensure solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas or using freeze-pump-thaw cycles.[9]
-
Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating that can promote protodeboronation.
-
Adjust Base and Solvent: If protodeboronation is severe, consider switching to a different base (e.g., from a carbonate to a phosphate) or using a boronic acid pinacol ester, which is more resistant to this side reaction.[4][12]
-
Data Presentation: Catalyst System Selection
The choice of catalyst and ligand significantly impacts the required loading. The following table provides a general guide for selecting a system for the synthesis of 1,3-bis(4-methoxyphenyl)benzene.
| Catalyst System (Pd Source + Ligand) | Typical Loading (mol%) | Key Characteristics & Recommendations |
| Pd(OAc)₂ + PPh₃ | 3 - 10% | A classical but often inefficient system. May require higher temperatures and loadings. Prone to deactivation.[7] |
| Pd(PPh₃)₄ | 2 - 5% | A common, pre-formed Pd(0) catalyst. More reliable than in-situ generation with PPh₃ but still outperformed by modern systems.[5] |
| Pd₂(dba)₃ + SPhos / XPhos | 0.5 - 2% | Highly Recommended. Buchwald-type ligands are bulky and electron-rich, promoting high activity and stability, allowing for lower catalyst loads.[1][9] |
| Buchwald Precatalyst (e.g., SPhos G3) | 0.5 - 2% | Excellent choice. These are air-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species, leading to reproducible results.[8] |
| Pd(OAc)₂ + NHC Ligand (e.g., IPr) | 1 - 3% | N-Heterocyclic Carbenes (NHCs) are strong σ-donors that form very stable palladium complexes, offering high turnover numbers.[6][15] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol is designed to test different catalyst/ligand combinations at a fixed catalyst loading to identify the most promising system.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 equiv.), 4-methoxyphenylboronic acid (2.2-2.5 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[5]
-
Catalyst Addition: In a separate vial under a positive flow of inert gas, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Analysis: Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and relative ratio of products.
Protocol 2: Optimizing Catalyst Loading
Once an effective catalyst system is identified, this protocol can be used to determine the minimum required loading.
-
Baseline Reaction: Set up the reaction using the optimized conditions from Protocol 1 with the identified best-performing catalyst system at a loading that gives a high yield (e.g., 1.5 mol%).
-
Incremental Reduction: Set up a series of parallel reactions under identical conditions, but systematically reduce the catalyst and ligand loading (maintaining the same Pd:ligand ratio). For example: 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%.
-
Monitoring: Monitor all reactions simultaneously. Note the time required for each reaction to reach full conversion.
-
Analysis: After work-up, compare the isolated yields and purity of the product from each reaction.
By applying these principles and systematic experimental approaches, you can successfully navigate the challenges of catalyst optimization, leading to a more efficient, robust, and scalable synthesis of 1,3-bis(4-methoxyphenyl)benzene.
References
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. quora.com [quora.com]
- 14. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
Terphenyl Fluorescence Support Center: Troubleshooting Low Quantum Yields
Welcome to the Technical Support Center for terphenyl-based fluorophores. While1
1[1], functionalized terphenyl derivatives often suffer from severe fluorescence quenching. This guide provides mechanistic troubleshooting, step-by-step protocols, and structural strategies to diagnose and resolve lowVisual Workflow: Diagnostic Logic for Terphenyl Quenching
Diagnostic workflow for isolating the mechanistic cause of low fluorescence quantum yield.
Section 1: Conformational Flexibility & Non-Radiative Decay
Q: My terphenyl derivative has a strong push-pull substituent pattern but shows near-zero fluorescence in polar solvents. Why? A: You are likely observing a Twisted Intramolecular Charge Transfer (TICT) state. Terphenyls possess freely rotating carbon-carbon single bonds between their phenyl rings. When electron-donating and withdrawing groups are added, photoexcitation induces a charge transfer.2[2]. This TICT state has a vanishingly small energy gap to the ground state, leading to rapid, non-radiative internal conversion (IC) rather than photon emission.
Q: How can I structurally modify my terphenyl library to prevent this rotational relaxation? A: The most effective strategy is conformational restriction . By covalently bridging the phenyl rings (e.g., using oxygen, sulfur, or methylene bridges) or introducing bulky ortho-substituents, you increase the steric barrier to rotation.3[3].
Protocol 1: Self-Validating Relative Quantum Yield Measurement
To confirm if quenching is solvent-polarity dependent (a hallmark of TICT), measure the relative
-
Reference Selection: Choose a standard with a known
and an absorption/emission profile overlapping your sample (e.g., Quinine sulfate in 0.1 M , ). -
Sample Preparation: Prepare a stock solution of the terphenyl derivative. Create five serial dilutions in your chosen solvent such that the maximum absorbance (
) at the excitation wavelength is strictly to avoid reabsorption. -
Spectral Acquisition:
-
Measure the UV-Vis absorbance of all five dilutions.
-
Excite the samples at the chosen wavelength and integrate the total area under the fluorescence emission curve (
).
-
-
Linear Regression: Plot Integrated Fluorescence (
) on the y-axis vs. Absorbance ( ) on the x-axis. The must be . If the plot curves downward at higher absorbances, reabsorption or aggregation is occurring; dilute further. -
Calculation: Calculate the quantum yield using the gradients (
) of the linear plots and the refractive indices ( ) of the solvents:
Section 2: Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE)
Q: My compound is highly fluorescent in a dilute THF solution but loses all emission when cast as a thin film or precipitated in water. What is happening?
A: This is classic Aggregation-Caused Quenching (ACQ). Planar terphenyl derivatives tend to undergo
Q: How do I engineer my terphenyls to emit in the solid state?
A: You must disrupt the planar
Table 1: Photophysical Data Comparison of Terphenyl States
| Material / State | Dominant Quenching Mechanism | ||
| Unsubstituted p-Terphenyl | 0.93[1] | 0.80 | Minimal; highly rigid core. |
| Planar Push-Pull Terphenyl | ~0.60 | < 0.05 | ACQ ( |
| Twisted AIE Terphenyl (e.g., 2PB-AC) | < 0.05 | > 0.90[5] | Rotational relaxation in solution. |
| Single Crystal Anthracene (Reference) | 0.27 | 0.64 | Reabsorption / Defect traps. |
Protocol 2: Absolute Quantum Yield Measurement (Solid State)
For solid-state or aggregated samples, relative measurements are impossible due to scattering. An integrating sphere must be used.
-
System Calibration: Turn on the absolute PL quantum yield spectrometer and allow the Xenon lamp to warm up for 30 minutes.
-
Blank Measurement: Place an empty quartz petri dish (or a dish containing a pure, non-fluorescent host matrix like BaSO4) into the integrating sphere. Record the excitation light profile to establish the baseline photon count.
-
Sample Measurement: Place the terphenyl powder or film into the dish. Ensure the sample covers the bottom uniformly.
-
Data Acquisition: Excite the sample. The software will record the reduction in the excitation peak (photons absorbed) and the appearance of the emission peak (photons emitted).
-
Self-Validation Check: 6
6. If the measured standard deviates by , recalibrate the sphere's spectral correction file.
Section 3: Environmental and Chemical Quenchers
Q: My terphenyls are conformationally locked and measured in dilute solution, but the
-
Dissolved Oxygen: Molecular oxygen is a triplet ground state molecule that efficiently quenches fluorophores via collisional quenching or energy transfer. Fix: Degas your solvents using at least three freeze-pump-thaw cycles or bubble with high-purity Argon for 30 minutes prior to measurement.
-
Heavy Atom Effect: If your terphenyl derivative contains halogens (Bromine, Iodine) or is dissolved in halogenated solvents (e.g., Chloroform, DCM), spin-orbit coupling is enhanced.7[7]. Fix: Switch to non-halogenated solvents like Toluene or THF.
-
Unreacted Starting Materials: Palladium catalysts from Suzuki couplings (used to synthesize terphenyls) or unreacted aryl halides are potent quenchers. Fix: Perform rigorous purification using metal-scavenging resins (e.g., QuadraSil AP) and multiple recrystallizations.
References
- Source: omlc.
- Source: researchgate.
- Source: rsc.
- Source: edinst.
- Source: chinesechemsoc.
- Source: hamamatsu.
- Source: aip.
Sources
Technical Support Center: Chromatographic Separation of m-Terphenyl Isomers
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate m-terphenyl from its positional isomers (o-terphenyl and p-terphenyl) or closely related polyphenyl impurities. Because these isomers possess identical molecular weights and highly similar log P values, traditional reversed-phase approaches often fail.
This guide provides field-proven, mechanistically grounded troubleshooting steps and validated protocols to ensure robust baseline separation.
Part 1: Frequently Asked Questions (The "Why")
Q1: Why do standard monomeric C18 columns fail to resolve m-terphenyl from o- and p-terphenyl?
A1: Standard monomeric C18 stationary phases separate analytes primarily based on hydrophobicity (dispersive interactions). Because o-, m-, and p-terphenyl have nearly identical hydrophobicities, they co-elute on these columns [1]. To achieve separation, you must exploit their structural differences—specifically, their molecular planarity .
-
p-Terphenyl (1,4-diphenylbenzene) is strictly planar.
-
m-Terphenyl (1,3-diphenylbenzene) has intermediate planarity.
-
o-Terphenyl (1,2-diphenylbenzene) is highly non-planar due to severe steric hindrance between the adjacent phenyl rings.
To resolve them, you must use a "shape-selective" stationary phase (e.g., polymeric C18, phenyl-hexyl, or cholesteryl-bonded silica) that can recognize these 3D spatial differences [2].
Q2: What is the expected elution order on a shape-selective column, and what is the causality behind it?
A2: The universal elution order on shape-selective RPLC columns is: o-terphenyl → m-terphenyl → p-terphenyl . Causality: Polymeric and rigid stationary phases (like Cholesteryl groups) contain highly ordered, slot-like structures. The highly non-planar o-terphenyl cannot penetrate these slots and elutes first. The intermediate m-terphenyl partially interacts, eluting second. The planar p-terphenyl easily intercalates into the stationary phase, maximizing π-π stacking and van der Waals contact, resulting in the longest retention time [3].
Part 2: Troubleshooting Guide (The "How to Fix")
Issue 1: Co-elution of m-Terphenyl and o-Terphenyl
Symptom: A single, broad peak or a poorly resolved doublet appears early in the chromatogram. Root Cause: Insufficient shape selectivity or excessive mobile phase strength. Resolution:
-
Verify Stationary Phase: Switch from a monomeric C18 to a high-coverage polymeric C18 (e.g., Inertsil ODS-P) or a Cholesteryl-bonded phase [1][4].
-
Lower Column Temperature: Shape selectivity is entropy-driven. Lowering the column temperature (e.g., from 40 °C to 25 °C) increases the rigidity of the stationary phase alkyl chains, enhancing planar recognition.
-
Adjust Eluent: Ensure the mobile phase is not 100% strong solvent initially. Use a gradient starting at 80% Methanol/20% Water.
Issue 2: Peak Broadening and Excessive Retention of p-Terphenyl
Symptom: m-terphenyl elutes sharply, but p-terphenyl takes >30 minutes to elute and shows severe band broadening. Root Cause: The planar p-terphenyl is interacting too strongly with the rigid stationary phase (over-retention). Resolution: Implement a rapid gradient elution. After the m-terphenyl peak elutes (typically around 4-5 minutes), ramp the mobile phase to 100% Methanol or Acetonitrile to rapidly elute the p-terphenyl [2].
Part 3: Visualizations of Chromatographic Logic
Troubleshooting workflow for resolving terphenyl isomer co-elution in HPLC.
Mechanistic relationship between terphenyl isomer planarity and chromatographic retention.
Part 4: Quantitative Data & Phase Comparison
To assist in column selection, the following table summarizes the separation performance of various silica-based stationary phases for terphenyl isomers. Data is synthesized from standard column characterization protocols (e.g., Tanaka test modifications) [1][4].
| Stationary Phase Chemistry | Bonding Type | Planar Recognition (α p/o) | m-Terphenyl Resolution Status | Recommended Use Case |
| Standard C18 (ODS) | Monomeric | Low (~1.2 - 1.5) | Co-elutes with o-terphenyl | General purpose; Not recommended for isomers. |
| Polymeric C18 | Polymeric | High (> 2.5) | Baseline resolved | Best overall choice for PAH and polyphenyl isomers. |
| Phenyl-Hexyl | Monomeric | Moderate (~2.0) | Partially to fully resolved | Good alternative providing π-π selectivity. |
| Cholesteryl-Bonded | Rigid Polymeric | Very High (> 3.0) | Baseline resolved | Ideal for rigid geometric and positional isomers. |
Part 5: Validated Experimental Protocol
This self-validating protocol ensures the baseline separation of m-terphenyl from its isomers. The method utilizes a gradient elution to prevent the over-retention of the planar p-isomer [2].
Materials Required:
-
Column: Polymeric C18 (e.g., Inertsil ODS-P) or Phenyl-Hexyl core-shell column (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: HPLC-Grade Methanol.
-
Sample Solvent: Methanol/Tetrahydrofuran (50:50, v/v) to ensure complete solubility of polyphenyls.
Step-by-Step Methodology:
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is calibrated and set to 30 °C . (Self-Validation Check: Higher temperatures will degrade shape selectivity; do not exceed 30 °C).
-
Mobile Phase Gradient Setup:
-
0.0 - 3.0 min: Isocratic hold at 80% B (Allows separation of o- and m-terphenyl).
-
3.0 - 11.0 min: Linear gradient from 80% B to 100% B (Accelerates elution of p-terphenyl).
-
11.0 - 15.0 min: Isocratic hold at 100% B (Column wash).
-
15.0 - 20.0 min: Return to 80% B (Re-equilibration).
-
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Set the UV detector to 254 nm (optimal for aromatic conjugated systems).
-
System Suitability Testing (SST): Inject 5 µL of a standard mixture containing 10 µg/mL each of o-, m-, and p-terphenyl.
-
Acceptance Criteria: The resolution (
) between o-terphenyl (Peak 1) and m-terphenyl (Peak 2) must be . If , verify the column is polymeric, not monomeric.
-
-
Sample Analysis: Inject the unknown sample. m-terphenyl will reliably elute as the second peak in the terphenyl series.
References
-
Title: Inertsil HPLC Column Catalog - Separation of terphenyl isomers Source: GL Sciences EU URL: [Link]
-
Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast Research Portal (April 2023) URL: [Link]
-
Title: COSMOSIL Cholester: HPLC Column for Structural Isomers Source: Nacalai Tesque Inc. URL: [Link]
-
Title: Utilising Alternative Selectivity Provided by Novel High-Coverage C18 Phase for UHPLC/HPLC Method Development Source: Bene Technology URL: [Link]
overcoming steric hindrance in 1,1',3',1''-terphenyl synthesis
Welcome to the Technical Support Center for 1,1',3',1''-Terphenyl Synthesis . As a Senior Application Scientist, I have designed this portal to help you navigate the profound steric challenges associated with assembling m-terphenyl architectures.
The 1,3-relationship of the central aromatic ring creates a "bowl-shaped" protective cavity. While this topology makes m-terphenyls highly valuable as sterically demanding ligands and tectons in crystal engineering[1], it introduces severe kinetic stabilization that can completely shut down standard cross-coupling pathways. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic success.
Diagnostic Workflow: Strategy Selection
Before troubleshooting a failed reaction, ensure your synthetic strategy aligns with the steric demand of your target molecule.
Decision matrix for selecting a 1,1',3',1''-terphenyl synthesis strategy based on steric demand.
Knowledge Base (FAQs)
Q: Why does standard Suzuki-Miyaura coupling fail for 2,2''-disubstituted 1,1',3',1''-terphenyls? A: The rate-limiting step in the Suzuki-Miyaura coupling of sterically hindered substrates is the transmetalation step. Bulky ortho-substituents on the aryl halide or boronic acid prevent the necessary pre-coordination of the palladium complex. Standard ligands (like PPh3) cannot force the required geometry. You must utilize highly electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate oxidative addition and provide enough steric bulk to accelerate reductive elimination while maintaining a highly active mono-ligated Pd(0) species[2].
Q: How can I synthesize unsymmetrical m-terphenyls without generating statistical mixtures? A: Chemoselectivity issues are resolved by employing aryl precursors with complementary leaving group activities (e.g., bromochlorobenzenes). A sequential Suzuki cross-coupling is performed: the first coupling targets the more reactive C-Br bond at milder temperatures, followed by the C-Cl bond at elevated temperatures with a more active catalyst[3]. Alternatively, triazene-substituted arylboronic esters can be used as donor-acceptor coupling reagents, allowing consecutive cross-coupling steps without isolating the intermediate[4].
Troubleshooting Guide: Specific Issues & Resolutions
Pd-catalytic cycle highlighting steric block points resolved by bulky ligands.
Issue 1: High levels of homocoupling instead of the desired cross-coupled m-terphenyl.
-
Root Cause: Homocoupling of the boronic acid is mediated by oxygen or excessive base. This side reaction outcompetes cross-coupling when transmetalation is severely slowed by steric hindrance.
-
Resolution:
-
Strictly degas all solvents using the freeze-pump-thaw method.
-
Switch to a milder base (e.g., K3PO4 instead of NaOH) or use an aqueous/organic biphasic system to control local base concentration.
-
Syringe-pump the boronic acid into the reaction mixture to maintain a low steady-state concentration.
-
Issue 2: Catalyst "blackening" (Pd black precipitation) before the reaction completes.
-
Root Cause: Catalyst decomposition occurs when reductive elimination is too slow, or the ligand dissociates, leading to the irreversible aggregation of Pd(0).
-
Resolution: Increase the ligand-to-palladium ratio to 3:1. Alternatively, switch to 3-(diphenylphosphino)propanoic acid, which has demonstrated remarkable stability and yields up to 93% in DMSO at 100 °C for symmetrical terphenyls[5].
Issue 3: Complete failure of Pd-catalyzed cross-coupling for extremely bulky flanking rings.
-
Root Cause: Kinetic stabilization from flanking rings (e.g., 2,4,6-trimethylphenyl) completely blocks the palladium center from approaching the reactive C-X bond[1].
-
Resolution: Abandon cross-coupling. Utilize the reaction of an aryllithium reagent with nitrobenzene or a 1,3-dihalobenzene precursor to force C-C bond formation via highly reactive nucleophilic attack[6].
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between steric bulk, chosen catalytic systems, and resulting yields.
| Catalyst / Ligand System | Substrate Steric Bulk | Base / Solvent | Temp (°C) | Yield (%) | Ref |
| PdCl₂ / 3-(Diphenylphosphino)propanoic acid | Moderate (ortho-Me) | K₂CO₃ / DMSO | 100 | 93 | [5] |
| Pd(OAc)₂ / SPhos | High (ortho-iPr) | K₃PO₄ / Toluene-H₂O | 100 | 85 | [3] |
| Triazene-directed sequential Pd-coupling | Moderate (unsymmetrical) | BF₃·OEt₂ / MeOH | 60 | 78 | [4] |
| Ar*Li + Nitrobenzene (Metal-free) | Extreme (2,6-Mes₂) | None / THF | -78 to RT | 65 | [6] |
Validated Experimental Methodologies
Protocol A: Synthesis of Symmetrical 1,1',3',1''-Terphenyls via Pd-Catalyzed Suzuki-Miyaura Coupling[5]
This protocol utilizes a highly polar solvent (DMSO) to stabilize the polar transition state of the transmetalation step, overcoming moderate steric barriers.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,3-dibromobenzene (1.0 mmol), the sterically hindered arylboronic acid (2.5 mmol, 2.5 equiv.), PdCl₂ (0.05 mmol, 5 mol%), and 3-(diphenylphosphino)propanoic acid (0.10 mmol, 10 mol%).
-
Solvent & Base Addition: Add anhydrous K₂CO₃ (3.0 mmol) followed by 5 mL of strictly degassed DMSO.
-
Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 100 °C for 24 hours under vigorous magnetic stirring.
-
Validation Checkpoint: At 12 hours, extract a 0.1 mL aliquot, dilute with EtOAc, and analyze via GC/MS. The disappearance of 1,3-dibromobenzene and the presence of only the biaryl intermediate indicates the temperature must be increased, or the catalyst has prematurely deactivated.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 20 mL) to remove DMSO and inorganic salts.
-
Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (hexane/ethyl acetate) to yield the symmetrical m-terphenyl.
Protocol B: Synthesis of Extremely Bulky m-Terphenyl Phenols (Ar*OH) via Organolithium Reagents[6]
For targets where Pd-catalysis fails entirely due to extreme steric shielding (e.g., Ar = C₆H₃-2,6-Mes₂).*
-
Lithiation: Dissolve the bulky aryl bromide (Ar*Br, 1.0 mmol) in anhydrous THF (10 mL) under a strict argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Dropwise add n-Butyllithium (1.1 mmol, 1.6 M in hexanes). Stir for 1 hour at -78 °C to generate the Ar*Li species. Causality: Maintaining -78 °C prevents unwanted side reactions, such as proton abstraction from the THF solvent.
-
Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O and analyze via ¹H NMR. >95% deuterium incorporation at the halogenated position confirms successful Ar*Li formation before proceeding.
-
-
Electrophilic Addition: Slowly add nitrobenzene (1.0 mmol) dissolved in 2 mL of anhydrous THF.
-
Warming: Allow the reaction to slowly warm to room temperature overnight to ensure complete conversion despite the massive steric bulk.
-
Quenching & Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with diethyl ether (3 x 15 mL).
-
Isolation: The resulting bulky m-terphenyl phenol (ArOH) is isolated via column chromatography. (Note: Side products may include Ar[N(O)Ph], which can be separated based on polarity[6]).
References
-
Synthesis of Symmetrical Terphenyl Derivatives by PdCl2-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 3-(Diphenylphosphino)propanoic Acid as a Ligand Source: researchgate.net URL:5
-
Synthesis of functionalized o-, m-, and p-terphenyl derivatives by consecutive cross-coupling reactions of triazene-substituted arylboronic esters Source: nih.gov URL:4
-
The case study of a polyfluorinated m-terphenyl substituent in main group organometallic chemistry Source: ubbcluj.ro URL:1
-
Synthesis of the bulky m-terphenyl phenol ArOH (Ar = C6H3-2,6-Mes2...) Source: researchgate.net URL:6
-
Synthesis of Terphenyls Source: researchgate.net URL:3
-
Synthesis of m-terphenyl derivatives for potential use as tectons in crystal engineering Source: scilit.com URL:2
Sources
- 1. teze.doctorat.ubbcluj.ro [teze.doctorat.ubbcluj.ro]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalized o-, m-, and p-terphenyl derivatives by consecutive cross-coupling reactions of triazene-substituted arylboronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4,4''-Dimethoxy-(1,1',3',1'')terphenyl Production
Ticket ID: SC-TER-442 Subject: Scale-Up Optimization & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely accessing this guide because you are scaling the synthesis of 4,4''-dimethoxy-1,1':3',1''-terphenyl (hereafter DM-m-TP ) for organic electronic applications (OLED host materials) or pharmaceutical intermediates.
The synthesis relies on a double Suzuki-Miyaura cross-coupling of 1,3-dibromobenzene with 4-methoxyphenylboronic acid . While robust on a milligram scale, this reaction presents distinct non-linear challenges at the multigram-to-kilogram scale, primarily driven by exotherm control , catalyst poisoning , and solubility-limited purification .
This guide moves beyond standard literature to address the causality of failure modes during scale-up.
Module 1: Reaction Engineering & Kinetics
The Core Protocol
The standard pathway involves a double-coupling event. At scale, the intermediate (mono-coupled product) often precipitates or stalls if the catalytic cycle is interrupted.
Reaction Scheme:
-
Electrophile: 1,3-Dibromobenzene (
) -
Nucleophile: 4-Methoxyphenylboronic acid (2.2 – 2.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for scale over Pd(PPh₃)₄ due to stability)
-
Base:
or (2.0 M aqueous) -
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
Scale-Up Critical Control Points (CCPs)
CCP 1: The "Stalled Intermediate" Trap
Symptom: HPLC shows ~30% mono-coupled product (3-bromo-4'-methoxybiphenyl) that refuses to convert, even with extended heating. Root Cause: Catalyst death due to oxygen ingress or ligand oxidation. Resolution:
-
Sparging is Non-Negotiable: At >100g scale, simple vacuum/backfill cycles are insufficient. You must subsurface sparge the solvent mixture with
or Ar for at least 30 minutes before adding the catalyst. -
Ligand Choice: Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(amphos)Cl₂ . Ferrocenyl ligands are more robust against thermal degradation during the long reflux times required for double coupling.
CCP 2: Exotherm Management
Symptom: Uncontrollable reflux or "bumping" upon base addition. Root Cause: The Suzuki transmetalation step is exothermic. Adding base triggers the reaction immediately if the catalyst is present. Protocol Adjustment:
-
Cold Initiation: Mix aryl halide, boronic acid, and catalyst in solvent. Heat to 40°C. Then add the aqueous base dropwise. This controls the rate of the active species formation.
Module 2: Visualizing the Workflow
The following diagram illustrates the reaction logic and failure pathways.
Figure 1: Reaction logic flow for DM-m-TP synthesis, highlighting the critical intermediate bottleneck and impurity origins.
Module 3: Impurity Management & Purification
Achieving >99.5% purity (required for electronics) is difficult due to the solubility profile of terphenyls.
Troubleshooting Impurities
| Impurity | Structure | Origin | Remediation |
| Homocoupling | 4,4'-dimethoxybiphenyl | Oxidative coupling of boronic acid. Caused by | Strict Inerting: Use active |
| Protodeboronation | Anisole / Boronic acid loss | Hydrolysis of the C-B bond. Accelerated by high pH and high temp. | Anhydrous Work: Switch to anhydrous conditions (Dioxane/CsF) if aqueous base causes excessive deboronation (rare for this substrate). |
| Pd Black | Colloidal Metal | Catalyst decomposition. | Scavengers: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) during hot filtration. |
Purification Protocol (Crystallization)
Chromatography is impractical at kg-scale for this molecule due to poor solubility.
-
Work-up: Separate organic layer (Toluene). Wash with water.[2][3]
-
Scavenging: Add activated carbon or thiol-silica scavenger to the hot toluene layer. Stir at 80°C for 1 hour. Filter hot through Celite.
-
Crystallization:
-
Concentrate toluene to ~3 volumes.
-
Slowly add Ethanol (anti-solvent) at reflux until persistent cloudiness.
-
Cool slowly to Room Temperature, then to 0°C.
-
Note: DM-m-TP crystallizes as white plates. If the product is grey, Pd is trapped in the lattice. Recrystallize from Chlorobenzene (higher solubility) if toluene fails.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black immediately upon heating. Is this normal?
-
A: A darkening to dark red/brown is normal for Pd(dppf)Cl₂. However, immediate "crashing out" of black particles indicates Palladium Black formation (catalyst decomposition). This suggests your solvent was not degassed, or the phosphine ligand has oxidized.[4] Add 10% triphenylphosphine to stabilize the Pd species.
Q2: I see a "Ghost Peak" on HPLC that overlaps with the product.
-
A: This is likely 3,3''-dimethoxy-1,1':3',1''-terphenyl . Check your starting material (1,3-dibromobenzene). Commercial sources often contain 1,2- or 1,4- isomers, or your boronic acid contains regioisomers. Isomeric impurities are extremely difficult to remove via crystallization. Always QC your starting materials.
Q3: The product is insoluble in everything. How do I analyze it?
-
A: Terphenyls are notoriously insoluble.
-
NMR: Use
at 50°C or -TCE (Tetrachloroethane) at high temp. -
HPLC: Dissolve in THF, not Acetonitrile/Water.
-
Module 5: Advanced Troubleshooting Logic
Use this decision tree when the isolated yield is below 70%.
Figure 2: Diagnostic logic for yield loss.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Welch, C. J., et al. (2006). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
-
Biotage. (2023). Strategies for Palladium Removal in Synthetic Chemistry. Link
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 4,4''-Dimethoxy-(1,1',3',1'')terphenyl
In the landscape of drug development and material science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. Terphenyl derivatives, for instance, are of significant interest due to their wide-ranging applications.[1] This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively validate the structure of 4,4''-dimethoxy-(1,1',3',1'')terphenyl. We will explore how a multi-faceted spectroscopic approach not only confirms the target structure but also effectively distinguishes it from potential isomeric impurities, a critical step in ensuring the purity and efficacy of the compound.
The core challenge in the structural elucidation of molecules like 4,4''-dimethoxy-(1,1',3',1'')terphenyl lies in the potential for isomeric variations during synthesis. For instance, Suzuki-Miyaura cross-coupling reactions, a common method for synthesizing biaryl and terphenyl compounds, could potentially yield isomers such as 4,4'-dimethoxy-1,1'-biphenyl or other terphenyl regioisomers depending on the starting materials and reaction conditions.[1] Therefore, a comprehensive validation strategy is not merely about confirming the presence of expected functional groups but about precisely mapping the connectivity of the entire molecular framework.
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Through a combination of theoretical expectations and detailed experimental protocols, we will demonstrate how these techniques, when used in concert, form a self-validating system for structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] For 4,4''-dimethoxy-(1,1',3',1'')terphenyl, a complete NMR analysis is indispensable.
The ¹H NMR spectrum provides the initial fingerprint of the molecule's proton framework. Due to the symmetry of 4,4''-dimethoxy-(1,1',3',1'')terphenyl, a specific pattern of signals is expected.
Expected ¹H NMR Data for 4,4''-dimethoxy-(1,1',3',1'')terphenyl:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 4H | Protons on the central benzene ring |
| ~7.5-7.6 | d | 4H | Protons ortho to the biphenyl linkage on the outer rings |
| ~6.9-7.0 | d | 4H | Protons ortho to the methoxy group on the outer rings |
| ~3.8-3.9 | s | 6H | Methoxy (–OCH₃) protons |
Comparative Analysis with Potential Isomers:
| Compound | Key Differentiating ¹H NMR Features |
| 4,4'-Dimethoxy-1,1'-biphenyl | A simpler spectrum with two doublets in the aromatic region, corresponding to the four protons on each ring, and a single methoxy signal. |
| Ortho- or para-terphenyl analogs | Different symmetry would lead to more complex splitting patterns and a different number of signals in the aromatic region.[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as a reference.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 4,4''-dimethoxy-(1,1',3',1'')terphenyl, symmetry will again play a crucial role in the number of observed signals.
Expected ¹³C NMR Data for 4,4''-dimethoxy-(1,1',3',1'')terphenyl:
| Chemical Shift (δ, ppm) | Assignment |
| ~159-160 | Carbon attached to the methoxy group |
| ~140-142 | Quaternary carbons of the central ring |
| ~133-134 | Quaternary carbons of the outer rings attached to the central ring |
| ~128-129 | CH carbons ortho to the biphenyl linkage on the outer rings |
| ~126-127 | CH carbons of the central ring |
| ~114-115 | CH carbons ortho to the methoxy group on the outer rings |
| ~55-56 | Methoxy (–OCH₃) carbon |
Comparative Analysis with Potential Isomers:
| Compound | Key Differentiating ¹³C NMR Features |
| 4,4'-Dimethoxy-1,1'-biphenyl | Fewer signals in the aromatic region due to higher symmetry. |
| Asymmetrical terphenyl isomers | Would exhibit a greater number of signals, up to the full 20 expected for a completely unsymmetrical C₂₀ molecule. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Record the spectrum on the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
While 1D NMR provides a list of ingredients, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide the recipe, showing how these ingredients are connected.[4][5]
-
COSY: Identifies protons that are coupled to each other, typically on adjacent carbons.[6] In our target molecule, COSY will show correlations between the ortho- and meta-protons on the outer phenyl rings and between the protons on the central ring.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away.[7] This is crucial for confirming the connectivity between the phenyl rings and the positions of the methoxy groups. Key HMBC correlations would be observed between the methoxy protons and the carbon to which they are attached, as well as the adjacent ortho-carbons. Correlations between protons on one ring and carbons on an adjacent ring would definitively establish the terphenyl backbone.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial.
-
Instrument Setup: Utilize standard pulse programs for COSY and HMBC experiments on a 400 MHz or higher spectrometer.
-
Data Acquisition & Processing: These experiments require longer acquisition times. The processed 2D spectra will show cross-peaks that indicate the correlations.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for unambiguous structural validation using a combination of 1D and 2D NMR techniques.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check of the chemical formula.[8] For 4,4''-dimethoxy-(1,1',3',1'')terphenyl (C₂₀H₁₈O₂), the expected monoisotopic mass is approximately 290.1307 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): A strong signal at m/z ≈ 290.13.
-
Fragmentation Pattern: The fragmentation pattern can also provide structural clues. Common fragmentations for terphenyl derivatives may include the loss of methyl groups (–CH₃) from the methoxy moieties or cleavage of the phenyl-phenyl bonds.[8]
Comparative Analysis:
Any isomeric impurities with the same molecular formula will have the same molecular weight. However, differences in their fragmentation patterns under techniques like Electron Ionization (EI) might be observable, though often subtle. The primary role of MS in this context is the confirmation of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.
-
Data Analysis: Compare the measured m/z of the molecular ion with the calculated exact mass for C₂₀H₁₈O₂.
III. Vibrational Spectroscopy (IR): Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For 4,4''-dimethoxy-(1,1',3',1'')terphenyl, the IR spectrum will confirm the presence of aromatic rings and ether linkages.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (from -OCH₃) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~810-840 | C-H out-of-plane bend | 1,4-disubstituted (para) rings |
| ~750-810 | C-H out-of-plane bend | 1,3-disubstituted (meta) central ring |
Comparative Analysis:
The "fingerprint" region (below 1500 cm⁻¹) is unique for each molecule. While isomers will show similar absorptions for the aromatic and ether groups, the precise pattern of peaks in the fingerprint region will differ. The out-of-plane bending vibrations are particularly useful for distinguishing between ortho, meta, and para substitution patterns on the benzene rings.[10]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with expected values.
IV. UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system.[11][12] Aromatic compounds typically exhibit characteristic absorptions in the UV region.[13][14]
Expected UV-Vis Absorption:
-
Benzene itself has absorption bands around 184, 204, and 256 nm.[13]
-
The extended conjugation in the terphenyl system, along with the auxochromic methoxy groups, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, likely in the 260-300 nm range.[15]
Comparative Analysis:
The λₘₐₓ (wavelength of maximum absorbance) is sensitive to the extent of conjugation. Different terphenyl isomers may exhibit slight variations in their λₘₐₓ values due to differences in the planarity and electronic communication between the rings. For instance, steric hindrance in an ortho-terphenyl derivative could reduce conjugation and lead to a hypsochromic (blue) shift compared to the meta or para isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the λₘₐₓ and compare it with data for related compounds.
Comprehensive Validation Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. o-Terphenyl(84-15-1) 13C NMR [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. UV-Vis/IR Spectroscopy - ITW Reagents [itwreagents.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 12. mrclab.com [mrclab.com]
- 13. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
thermal decomposition comparison of methoxy vs hydroxy terphenyls
Executive Summary
Terphenyls—comprising three linked benzene rings—are renowned for their exceptional thermal stability and are widely utilized in high-temperature heat transfer fluids, liquid crystal matrices, and advanced polymer backbones. However, introducing functional groups such as methoxy (-OCH₃) or hydroxy (-OH) fundamentally alters their thermal decomposition pathways.
This guide provides an objective, data-driven comparison of the thermal stability, degradation mechanisms, and analytical workflows for methoxy vs. hydroxy terphenyls. It is designed for researchers optimizing high-performance materials and drug development professionals evaluating the thermal stability of terphenyl-based pharmacophores during synthesis and formulation.
Mechanistic Causality: The Chemistry of Thermal Degradation
The thermal stability of a substituted terphenyl is dictated by the bond dissociation energies (BDE) of its functional groups and the molecule's propensity for secondary intermolecular reactions.
-
Methoxy Terphenyls (-OCH₃): The ether linkage in methoxy terphenyls introduces a specific thermal vulnerability. The aliphatic-oxygen bond (O-CH₃) has a significantly lower BDE (~250-280 kJ/mol) compared to the aromatic C-O bond. Upon reaching critical thermal thresholds (typically >350 °C), homolytic cleavage of the O-CH₃ bond occurs, generating methyl radicals and highly reactive terphenyloxy radicals. This primary degradation step initiates a cascade of secondary reactions, including demethylation, radical recombination, and eventual char formation. In polymeric systems, methoxy substituents on aromatic rings have been shown to significantly lower [1]. In surface chemistry, methoxy groups act as terminal, non-reactive but [2].
-
Hydroxy Terphenyls (-OH): Hydroxy terphenyls (terphenols) exhibit a divergent degradation pathway. While the aromatic O-H bond is relatively strong, the phenolic hydroxyl group is highly reactive. At elevated temperatures (>300 °C), hydroxy terphenyls are prone to intermolecular dehydration (condensation). Two hydroxyl groups react to eliminate a water molecule, forming stable aryl ether bridges (bis-terphenyl ethers). This condensation leads to early mass loss in Thermogravimetric Analysis (TGA) due to water evolution, followed by cross-linking that ultimately yields a highly thermally resistant char. Because of this reactivity, hydroxy terphenyls are often utilized specifically to form robust [3].
Comparative Thermal Stability Data
The following table summarizes the typical thermal behavior of methoxy vs. hydroxy terphenyls compared to an unsubstituted terphenyl baseline.
| Compound Class | Onset of Mass Loss (T₅%) | Primary Degradation Mechanism | Major Volatile Byproducts | Char Yield at 600 °C |
| Unsubstituted Terphenyl | > 400 °C | Aromatic ring cleavage / Sublimation | Benzene, Biphenyl | Low (< 10%) |
| Methoxy Terphenyl | 350 - 380 °C | Homolytic O-CH₃ cleavage | Methane, Methanol, CO | Moderate (15 - 25%) |
| Hydroxy Terphenyl | 300 - 330 °C | Intermolecular condensation (-H₂O) | Water, CO, CO₂ | High (> 40%) |
Note: Exact temperatures vary based on isomer configuration (ortho, meta, para) and the presence of oxygen (oxidative vs. inert pyrolysis).
Experimental Workflows for Thermal Profiling
To objectively validate the thermal performance of these derivatives, a self-validating analytical system must be employed. Relying solely on TGA is insufficient, as it cannot distinguish between physical sublimation, exothermic condensation, and true backbone cleavage.
Protocol: Tri-Modal Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Method: Heat 5-10 mg of the terphenyl sample in an alumina crucible from 25 °C to 800 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Causality: Establishes the T₅% (temperature at 5% mass loss) and final char yield, providing the baseline for thermal endurance.
-
-
Differential Scanning Calorimetry (DSC):
-
Method: Heat 2-5 mg of sample in a sealed aluminum pan with a pinhole.
-
Causality: Differentiates the thermodynamic nature of the degradation. It separates the endothermic cleavage of methoxy groups from the highly exothermic cross-linking/condensation of hydroxy groups.
-
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):
-
Method: Flash pyrolyze the sample at 400 °C and 600 °C. Separate the volatiles via a non-polar capillary column and identify fragments using MS.
-
Causality: Confirms the mechanism chemically. Detection of methanol/methane validates methoxy cleavage, while detection of water and high-mass ether oligomers validates hydroxy condensation and specific[4].
-
Tri-modal experimental workflow for comprehensive thermal profiling of terphenyls.
Degradation Pathways
Understanding these specific pathways is critical for researchers synthesizing terphenyl-based ligands or polymers.
Divergent thermal degradation pathways of methoxy vs. hydroxy substituted terphenyls.
Conclusion & Application Guide
-
For High-Temperature Fluid Stability: If the application requires maximum thermal stability without cross-linking or viscosity changes, unsubstituted or fully hydrogenated terphenyls are superior for [5]. If a functional group is required for solubility, methoxy substitution is preferred over hydroxy, provided operating temperatures strictly remain below 350 °C.
-
For Char Formation and Flame Retardancy: Hydroxy terphenyls are highly advantageous. Their ability to undergo thermal condensation creates a protective, cross-linked char layer, making them excellent candidates for flame-retardant polymer additives or precursors to high-performance polyarylates.
References
1.[1] Review on: liquid crystalline polyazomethines polymers. Basics, syntheses and characterization. Taylor & Francis (Journal of Macromolecular Science). [Link] 2.[3] Polycondensation process. Google Patents (US5550208A). 3.[4] Pyrolysis of Polyethylene Terephthalate over Carbon-Supported Pd Catalyst. MDPI (Applied Sciences). [Link] 4.[2] Langmuir Vol. 26 No. 11. ACS Publications.[Link] 5.[5] DIPHYL THT. ChemBK.[Link]
Sources
Mechanistic Principles: Why Benchmark Against 4,4''-Dimethoxy-m-terphenyl?
Benchmarking OLED Host Materials: The Mechanistic Role of 4,4''-Dimethoxy-m-terphenyl as a Structural Baseline
In the development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material dictates exciton confinement and charge balance within the emissive layer (EML). Just as structure-activity relationships (SAR) in drug discovery rely on core scaffolds to tune pharmacokinetics, materials science relies on core structural motifs to tune photophysics.
In this context, 4,4''-dimethoxy-m-terphenyl serves as a fundamental "pharmacophore" or structural benchmark for OLED hosts. By analyzing its electronic properties against modern commercial alternatives, researchers can understand the causality behind host material design.
The design of an ideal OLED host requires a delicate balance: it must possess a triplet energy (
4,4''-dimethoxy-m-terphenyl isolates two critical structure-property relationships:
-
Triplet Energy Confinement (The meta-linkage effect): In linear para-terphenyls, extensive
-conjugation lowers the state, leading to severe efficiency roll-off when paired with blue or green dopants. The meta-linkage in the m-terphenyl core disrupts this extended conjugation, localizing the triplet exciton and preserving a high (>2.8 eV)[1]. -
Charge Transport Tuning (The methoxy effect): Pure m-terphenyl has a deep HOMO, making hole injection energetically costly. The electron-donating methoxy groups at the 4,4'' positions push the HOMO level closer to the vacuum level, significantly reducing the hole-injection barrier. However, if electron-donating groups are too strong, they can induce charge-transfer (CT) states that inadvertently lower the overall triplet energy[2].
The Evolution to Practical Hosts:
While 4,4''-dimethoxy-m-terphenyl provides an excellent photophysical baseline, its low molecular weight results in a low glass transition temperature (
Quantitative Performance Comparison
The following table benchmarks the estimated core properties of 4,4''-dimethoxy-m-terphenyl against widely utilized commercial host materials.
| Material | Core Structural Motif | HOMO (eV) | LUMO (eV) | Primary Application | ||
| 4,4''-Dimethoxy-m-terphenyl | m-Terphenyl | ~6.10 | ~2.30 | ~2.85 | < 50 | Structural Benchmark / Model |
| CBP | p-Biphenyl | 6.00 | 2.60 | 2.56 | 62 | Standard Green/Red Host[1] |
| mCP | m-Phenylene | 5.80 | 1.26 | 2.90 | 60 | Standard Blue Host[3] |
| BTPS | m-Terphenyl + Sulfone | 6.58 | 1.88 | 2.70 | > 100 | High-Efficiency Blue/Green Host[3] |
Energy Transfer Dynamics
To achieve high External Quantum Efficiency (EQE), the host must efficiently transfer both singlet and triplet excitons to the dopant while strictly blocking reverse transfer.
Jablonski diagram showing energy transfer from a high-T1 host to a phosphorescent dopant.
Experimental Methodologies: Self-Validating Protocols
To objectively benchmark a novel host material against derivatives like 4,4''-dimethoxy-m-terphenyl, rigorous, self-validating experimental workflows must be employed.
Protocol 1: Cryogenic Photophysical Characterization ( Determination)
Objective: Accurately measure the
-
Sample Preparation: Dissolve the host material in a glass-forming solvent matrix (e.g., 2-methyltetrahydrofuran) at a concentration of
M to prevent aggregation-induced quenching. -
Internal Validation (Room Temp): Measure the prompt fluorescence spectrum at 298 K. The absence of phosphorescence at room temperature confirms the purity of the singlet emission, validating the delayed gating technique used later.
-
Cryogenic Cooling: Transfer the solution to a quartz EPR tube and immerse it in a liquid nitrogen cryostat (77 K) to form a rigid glass. This suppresses non-radiative decay pathways and oxygen quenching.
-
Time-Resolved Spectroscopy: Excite the sample using a pulsed Nd:YAG laser (355 nm). Use a gated intensified charge-coupled device (ICCD) with a delay of >1 ms to eliminate prompt fluorescence and isolate the phosphorescence spectrum.
-
Data Analysis: Identify the highest-energy vibronic peak (the 0-0 transition). Calculate
using the equation (eV).
Protocol 2: PhOLED Device Fabrication and Evaluation
Objective: Benchmark the host's charge transport and exciton confinement in a standardized PhOLED architecture.
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the ITO work function.
-
Vacuum Deposition: Transfer substrates to a vacuum chamber (base pressure <
Torr). -
Layer Assembly:
-
Hole Transport Layer (HTL): Deposit 40 nm of NPB at 1 Å/s.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., BTPS) and the phosphorescent dopant (e.g., FIrpic) at a 5–15 wt% doping concentration to a thickness of 30 nm[3].
-
Electron Transport Layer (ETL): Deposit 20 nm of TPBi.
-
Cathode: Deposit 1 nm of LiF followed by 100 nm of Aluminum.
-
-
Internal Validation (Control Device): Fabricate a control device using a standard host (e.g., mCP) in parallel. Comparing the EQE roll-off of the novel host against the mCP control validates whether the observed performance is due to the new material's intrinsic properties or a systemic fabrication error.
Experimental workflow for benchmarking OLED host materials from design to device evaluation.
Conclusion
While 4,4''-dimethoxy-m-terphenyl is rarely used in commercial devices due to its low thermal stability, it remains an indispensable theoretical and structural benchmark. It perfectly demonstrates how meta-linkages preserve high triplet energies and how electron-donating groups tune charge injection. By understanding the causality behind this molecule's photophysics, researchers can intelligently design next-generation, high-
References
-
[3] A m-Terphenyl-Modified Sulfone Derivative as a Host Material for High-Efficiency Blue and Green Phosphorescent OLEDs. Chemistry of Materials (ACS Publications).[Link]
-
[4] Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs. Journal of Materials Chemistry C (RSC Publishing).[Link]
-
[2] Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibenzothiophene acceptor. Journal of Materials Chemistry C (RSC Publishing).[Link]
-
[5] Persulfate-activated charcoal mixture: an efficient oxidant for the synthesis of sulfonated benzo[d][1,3]oxazines from N-(2-vinylphenyl)amides and thiols in aqueous solution. National Library of Medicine (PMC).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Balancing charge-transfer strength and triplet states for deep-blue thermally activated delayed fluorescence with an unconventional electron rich dibe ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02175B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Persulfate-activated charcoal mixture: an efficient oxidant for the synthesis of sulfonated benzo[d][1,3]oxazines from N-(2-vinylphenyl)amides and thiols in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Regioisomerism in Optoelectronic Materials
Comparative X-Ray Crystallography Guide: 1,3-Bis(4-methoxyphenyl)benzene vs. Structural Isomers
In the development of advanced organic electronics—particularly host materials for phosphorescent organic light-emitting diodes (PhOLEDs)—the spatial arrangement of aromatic rings dictates both the solid-state packing and the photophysical properties of the molecule. 1,3-Bis(4-methoxyphenyl)benzene , a meta-terphenyl derivative, represents a critical structural motif.
Unlike its linear para-isomer (1,4-bis(4-methoxyphenyl)benzene), which features extended
This guide objectively compares the crystallographic and performance metrics of 1,3-bis(4-methoxyphenyl)benzene against its structural alternatives, providing actionable protocols for synthesis, crystallization, and X-ray diffraction (XRD) analysis.
Part 1: Crystallographic & Performance Data Comparison
To understand the superiority of the meta-isomer in specific applications, we must analyze the single-crystal X-ray diffraction data of the terphenyl core variations. The table below summarizes the quantitative crystallographic parameters and resulting electronic properties.
| Property / Metric | 1,4-Bis(4-methoxyphenyl)benzene (para) | 1,3-Bis(4-methoxyphenyl)benzene (meta) | 1,2-Bis(4-methoxyphenyl)benzene (ortho) |
| Space Group | Monoclinic, | Triclinic, | Orthorhombic, |
| Avg. Dihedral Angle | ~20° – 27° (Highly planar) | ~45° – 55° (Moderately twisted) | ~75° – 85° (Highly twisted) |
| Crystal Packing Motif | Dense herringbone, strong | Loose packing, weak C-H···O interactions | Deeply trapped amorphous glass |
| Conjugation Length | Extended across all three rings | Interrupted at the central benzene ring | Severely restricted |
| Triplet Energy ( | Low (~2.4 eV) | High (~2.8 - 2.9 eV) | Very High (>3.0 eV) |
| Primary Application | Organic semiconductors, Scintillators | Host materials for blue/green PhOLEDs | Limited (poor morphological stability) |
Causality Insight: The para-isomer's planarity allows for efficient orbital overlap, making it an excellent charge transporter but a poor host for phosphors due to triplet quenching. The meta-isomer strikes the optimal balance: it is twisted enough to maintain a high
Part 2: Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to guarantee high-quality single crystals suitable for XRD.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a Schlenk flask under inert argon, combine 1,3-dibromobenzene (1.0 equiv) and 4-methoxyphenylboronic acid (2.2 equiv).
-
Catalyst & Base: Add
(5 mol%) as the catalyst and (4.0 equiv) as the base. Rationale: The palladium catalyst facilitates the oxidative addition into the C-Br bond, while the aqueous base accelerates the transmetalation step. -
Reaction: Suspend the mixture in a degassed Toluene/
(4:1 v/v) solvent system. Heat to 90 °C for 12 hours. -
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the 1,3-dibromobenzene spot validates complete conversion. Extract with dichloromethane, dry over
, and purify via silica gel column chromatography.
Protocol 2: Single-Crystal Growth (Vapor Diffusion Method)
Do not use rapid cooling, as the meta-isomer is prone to forming kinetic polymorphs or precipitating as an amorphous powder.
-
Solvent Selection: Dissolve 20 mg of the purified 1,3-bis(4-methoxyphenyl)benzene in 1 mL of dichloromethane (good solvent) in a small inner vial.
-
Antisolvent: Place the small vial inside a larger vial containing 5 mL of methanol (antisolvent). Seal the larger vial tightly.
-
Diffusion: Allow the system to sit undisturbed at 20 °C for 5–7 days. Rationale: The slow vapor diffusion of methanol into the dichloromethane gradually decreases the solubility of the compound, allowing molecules to arrange into the thermodynamically stable
or crystal lattice. -
Validation: Inspect under a polarized light microscope. High-quality crystals will exhibit uniform extinction when rotated, indicating a single domain without twinning.
Protocol 3: X-Ray Diffraction Data Collection
-
Mounting: Coat a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the cold stream (100 K) of the diffractometer. Rationale: Low temperature minimizes thermal atomic displacement parameters (B-factors), yielding higher resolution data for the methoxy-group orientations.
-
Acquisition: Use Mo K
radiation ( Å) or Cu K radiation. Collect full sphere data using and scans. -
Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the final value is < 0.05.
Part 3: Visualizations of Workflows and Mechanisms
Experimental Workflow for Crystallographic Analysis
The following diagram illustrates the critical path from synthesis to structural validation.
Caption: Step-by-step workflow from Suzuki coupling synthesis to SHELXL structure refinement.
Photophysical Energy Transfer Pathway in OLEDs
This diagram demonstrates why the crystallographic twist of the meta-isomer is critical. The interrupted conjugation maintains a high host triplet energy (
Caption: Energy transfer pathway showing the blocked back-transfer due to the host's high triplet energy.
References
-
Su, S.-J.; Cai, C.; Kido, J. "RGB Phosphorescent Organic Light-Emitting Diodes by Using Host Materials with Heterocyclic Cores: Effect of Nitrogen Atom Orientations." Chemistry of Materials, 2011.[Link][1]
-
Sasabe, H. et al. "A m-Terphenyl-Modified Sulfone Derivative as a Host Material for High-Efficiency Blue and Green Phosphorescent OLEDs." Chemistry of Materials, 2012.[Link][1]
-
Reynolds, P. A.; White, J. W. "Inelastic Neutron Scattering Spectrum of p-Terphenyl." RSC Publishing, 1972.[Link][2]
Sources
Publish Comparison Guide: Verifying Purity of 4,4''-Dimethoxy-(1,1',3',1'')terphenyl
This guide outlines the definitive protocol for verifying the purity of 4,4''-dimethoxy-(1,1',3',1'')terphenyl (commonly referred to as 4,4''-dimethoxy-m-terphenyl ). It compares High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques, establishing why HPLC is the industry standard for validating electronic-grade materials.
Executive Summary: The Criticality of Purity
4,4''-dimethoxy-m-terphenyl is a critical intermediate in the synthesis of conductive polymers and host materials for Organic Light-Emitting Diodes (OLEDs). In these optoelectronic applications, trace impurities (even <100 ppm) act as charge traps, significantly reducing device efficiency and operational lifetime.
While simple reagent-grade synthesis often yields 95-98% purity, electronic-grade requirements demand >99.9% purity . This guide details why HPLC is the superior method for detecting the specific "silent" impurities—such as boronic acid residues and partially reacted biphenyls—that other methods often miss.
Strategic Analysis: Method Comparison
To validate purity, researchers typically choose between HPLC, Gas Chromatography (GC), and Quantitative NMR (qNMR). The following comparison highlights why HPLC is the requisite choice for this specific terphenyl derivative.
Table 1: Comparative Performance of Analytical Techniques
| Feature | HPLC (UV-Vis/PDA) | GC-FID/MS | 1H-NMR |
| Primary Mechanism | Polarity & | Volatility & Boiling Point | Proton Environment |
| Suitability for Terphenyls | High. Excellent solubility in THF/ACN; high UV response. | Medium. Requires high temps (>300°C); risk of thermal degradation.[1] | Low. Overlapping aromatic signals make trace impurity detection difficult. |
| Impurity Detection | Superior. Separates non-volatile boronic acids and structural isomers. | Limited. Misses non-volatile salts and boronic acid residues. | Moderate. Limit of detection (~0.5%) is too high for electronic grade. |
| Sample Recovery | Possible (Prep-HPLC). | Destructive. | Non-destructive.[2] |
| Verdict | Gold Standard for purity certification. | Secondary confirmation for volatile solvents.[3] | Structural confirmation only. |
Why HPLC Wins: The Solubility & Selectivity Factor
4,4''-dimethoxy-m-terphenyl has a high melting point and low volatility. In GC, the high injection temperatures required can induce thermal homocoupling, creating false impurity peaks. Furthermore, the primary synthetic impurities (boronic acids) are non-volatile and will not elute in GC, leading to a falsely high purity reading. HPLC, operating at ambient temperatures with specific column chemistries, captures the full impurity profile.
Method Development: The "Expertise" Protocol
Standard C18 columns often fail to resolve the terphenyl product from its closely related biphenyl intermediates due to similar hydrophobicities. This protocol utilizes a Phenyl-Hexyl stationary phase, which leverages
The "Silent" Impurities (Synthesis Context)
Understanding the synthesis (typically Suzuki-Miyaura coupling) reveals what impurities to look for:
-
4-Methoxyphenylboronic acid: Unreacted starting material (Polar).
-
3-Bromo-4'-methoxybiphenyl: The "Mono-coupled" intermediate (Critical impurity, elutes close to product).
-
4,4'-Dimethoxybiphenyl: Homocoupling byproduct.
-
Palladium residues: (Requires ICP-MS, but organic ligands may appear in HPLC).
Visualization of Impurity Pathways
The following diagram illustrates the origin of impurities and their expected chromatographic behavior.
Caption: Reaction pathway showing the origin of critical impurities and their theoretical elution order in Reverse Phase HPLC.
Validated Experimental Protocol
This protocol is self-validating. The use of a "System Suitability Standard" (a mixture of starting material and product) is required before running samples.
Reagents & Equipment
-
Instrument: HPLC with PDA (Photodiode Array) Detector.
-
Column: Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm). Alternative: C18, but resolution of biphenyl impurity will be lower.
-
Mobile Phase A: Water (0.1% Formic Acid) – Acid prevents tailing of boronic acids.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Tetrahydrofuran (THF).[4] Crucial: The product is poorly soluble in pure methanol or acetonitrile.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh 10 mg of the sample into a 20 mL vial.
-
Dissolve completely in 2 mL of THF (Sonicate if necessary).
-
Add 8 mL of Acetonitrile to precipitate any inorganic salts (if present) and match mobile phase strength.
-
Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 40°C (Improves mass transfer for bulky terphenyls).
-
Injection Vol: 5 µL.
-
Detection: UV at 280 nm (primary) and 254 nm. Collect spectra 200-400 nm.
Step 3: Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 50 | Initial equilibration |
| 2.0 | 50 | Hold to elute polar boronic acids |
| 15.0 | 100 | Linear ramp to elute product & dimers |
| 20.0 | 100 | Wash column (remove oligomers) |
| 20.1 | 50 | Re-equilibration |
| 25.0 | 50 | End of Run |
Data Interpretation & Decision Logic
To ensure scientific integrity, apply the following decision tree to your chromatogram analysis.
Caption: Decision logic for classifying batch quality based on HPLC data.
Calculation of Purity
Do not rely solely on "Area %". Different aromatic species have different extinction coefficients.
-
Best Practice: Use an external standard calibration curve of pure 4,4''-dimethoxy-m-terphenyl to determine weight % (w/w).
-
Relative Response Factor (RRF): If standards for impurities (e.g., 3-bromo-4'-methoxybiphenyl) are available, determine RRF to correct Area % values.
References
-
Suzuki Coupling Mechanisms & Impurities
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
HPLC Separation of Polyphenyls
- Comparison of stationary phases (C18 vs Phenyl-Hexyl) for terphenyl isomers. Queen's University Belfast Research Portal.
-
Characterization of 4,4''-dimethoxy-m-terphenyl
- CymitQuimica Product Data & Structure Verific
-
(Note: Isomer naming convention varies, structure confirmed via CAS 13021-19-7).
-
General HPLC vs GC Comparison
- Lab Manager: HPLC vs GC Choosing the Right Technique.
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. diva-portal.org [diva-portal.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Gas Separation by Mixed Matrix Membranes with Porous Organic Polymer Inclusions within o-Hydroxypolyamides Containing m-Terphenyl Moieties [mdpi.com]
literature review of 4,4''-dimethoxy-(1,1',3',1'')terphenyl synthesis pathways
The following guide details the synthesis of 4,4''-dimethoxy-(1,1',3',1'')terphenyl (also known as 1,3-bis(4-methoxyphenyl)benzene ).
Executive Summary
Target Molecule: 4,4''-dimethoxy-1,1':3',1''-terphenyl IUPAC Name: 1,3-Bis(4-methoxyphenyl)benzene Core Structure: meta-Terphenyl core with methoxy substituents at the para positions of the terminal rings. Primary Application: Host materials for phosphorescent OLEDs, liquid crystal intermediates, and sterically demanding ligand precursors.
This guide contrasts the industrial "Gold Standard" Suzuki-Miyaura Cross-Coupling with the historical Hart (Aryne) Reaction and Kumada Coupling . While historical methods offer mechanistic interest, the Suzuki protocol is superior in yield, selectivity, and scalability.
Critical Analysis of Synthesis Pathways
Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended)
This is the most robust pathway, utilizing a double cross-coupling between 1,3-dibromobenzene and 4-methoxyphenylboronic acid.
-
Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation (rate-determining), and Reductive Elimination.
-
Yield: High (85–95%).
-
Selectivity: Excellent; avoids the regio-isomeric mixtures common in aryne pathways.
Pathway B: Hart Reaction (Aryne Intermediate)
A classical method involving the reaction of Grignard reagents with 1,3-dihalobenzenes.
-
Mechanism: Proceeds via a benzyne (aryne) intermediate.
-
Drawback: The aryne intermediate can suffer from nucleophilic attack at both the meta and ortho positions, leading to mixtures of meta- and ortho-terphenyls unless sterically directed. It requires harsh conditions and pyrophoric reagents (Grignards/Lithium).
Pathway C: Kumada-Corriu Coupling
Direct coupling of Grignard reagents with aryl halides using Ni or Pd catalysts.
-
Drawback: Lower functional group tolerance compared to Suzuki; requires anhydrous conditions; potential for homocoupling of the Grignard reagent.
Comparative Performance Metrics
| Feature | Suzuki-Miyaura (Pathway A) | Hart/Aryne (Pathway B) | Kumada (Pathway C) |
| Yield | 92% (Optimized) | 40–60% | 60–75% |
| Atom Economy | Moderate (Boronic waste) | Low (Mg salts) | Low |
| Reagent Stability | High (Air stable boronic acids) | Low (Moisture sensitive) | Low (Pyrophoric) |
| Scalability | Excellent (Kg scale) | Poor (Exotherms) | Moderate |
| Green Metric | High (Aqueous solvents possible) | Low (Anhydrous ethers) | Low |
Detailed Experimental Protocol (Suzuki-Miyaura)
Objective: Synthesis of 1,3-bis(4-methoxyphenyl)benzene on a 10 mmol scale.
Reagents
-
Substrate: 1,3-Dibromobenzene (2.36 g, 10 mmol)
-
Coupling Partner: 4-Methoxyphenylboronic acid (3.34 g, 22 mmol, 1.1 equiv per site)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 0.5 mmol, 5 mol%)
-
Base: Potassium Carbonate (
) (5.53 g, 40 mmol) -
Solvent: Toluene : Ethanol : Water (4:1:1 ratio, degassed)
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add 1,3-dibromobenzene, 4-methoxyphenylboronic acid, and the Pd catalyst to the flask.
-
Solvent Addition: Cannulate the degassed solvent mixture (Toluene/EtOH/Water) into the flask.
-
Expert Insight: The ethanol/water cosolvent is critical for dissolving the inorganic base (
), facilitating the transmetallation step at the interface.
-
-
Activation: Add the
. The mixture may turn slightly yellow/orange. -
Reflux: Heat the reaction mixture to 90°C (oil bath temperature) with vigorous stirring for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/DCM gradient).
-
Target Appearance: White crystalline solid.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the experimental logic flow.
Caption: The Suzuki-Miyaura catalytic cycle showing the transformation of dibromobenzene to the terphenyl product via Pd(0)/Pd(II) intermediates.
Structural Validation & Data
To confirm the identity of the synthesized meta-terphenyl (and ensure it is not the para or ortho isomer), compare with the following spectroscopic data:
-
1H NMR (400 MHz, CDCl3):
- 7.76 (s, 1H, H-2 of central ring) – Diagnostic triplet-like singlet for meta-substitution.
- 7.58 (d, 4H, H-2'/6' of outer rings).
- 7.50 (m, 3H, H-4/5/6 of central ring).
- 7.00 (d, 4H, H-3'/5' of outer rings).
- 3.87 (s, 6H, -OCH3).
-
Melting Point: 108–110 °C (Distinct from the para-terphenyl isomer which melts >200 °C).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Hart, H., et al. (1986).[2] "A one-pot synthesis of m-terphenyls, via a two-aryne sequence." Journal of Organic Chemistry, 51(16), 3162–3165. Link
-
BenchChem. (2024). "Synthesis and properties of 1,3-bis(4-methoxyphenyl)benzene derivatives." BenchChem Compound Database. Link[3]
-
CymitQuimica. (2024).[4] "Product Catalog: 4,4''-Dimethoxy-p-terphenyl vs m-terphenyl isomers." CymitQuimica. Link
Sources
Safety Operating Guide
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL proper disposal procedures
Executive Summary & Chemical Context
4,4''-Dimethoxy-1,1':3',1''-terphenyl (CAS: 13021-19-7) is a conjugated polycyclic aromatic hydrocarbon (PAH) derivative, frequently utilized as a hole-transport material in Organic Light-Emitting Diodes (OLEDs) or as a fluorescent probe.[1]
The Disposal Challenge:
Unlike simple solvents, terphenyl cores possess high thermal stability. The methoxy substituents (
Core Directive: The objective is complete mineralization via high-temperature incineration. Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of as general trash.[1]
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream.[2] This protocol treats the substance as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance, Solid) due to the structural analogy with other terphenyls known to be toxic to aquatic life.
| Parameter | Data / Limit | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust explosion hazard; requires antistatic bagging.[1] |
| Water Solubility | Negligible | Do not attempt aqueous neutralization.[1] |
| Flash Point | >200°C (Predicted) | Classified as "Combustible" rather than "Flammable."[1] |
| Reactivity | Stable | Incompatible with strong oxidizers (e.g., Nitric Acid). |
| RCRA Status | Non-Listed (US) | Treat as Non-Regulated Chemical Waste unless mixed with listed solvents.[1] |
Pre-Disposal Handling: The Self-Validating System
To ensure safety and compliance, use this Self-Validating Protocol . If a step fails (e.g., "Is the solvent halogenated?"), the workflow physically stops until corrected.
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during compaction.[1]
-
Validation Step: Verify the container is dry. Reasoning: Moisture can promote microbial growth or hydrolysis over long storage periods, though this compound is relatively hydrolytically stable.
-
Secondary Containment: Place the HDPE jar inside a clear, sealable LDPE bag (Zip-lock style) to contain any dust generation upon reopening at the incineration facility.
Scenario B: Liquid Waste (Mother Liquors/NMR Samples)
Crucial Decision Point: You must segregate based on the solvent, not the solute.
-
Stream 1: Non-Halogenated (e.g., Acetone, DMSO, Toluene)
-
Stream 2: Halogenated (e.g., Dichloromethane, Chloroform)
-
Action: Pour into the "Halogenated Waste" carboy.
-
Validation: Ensure the pH is >4. Acidic halogenated waste can generate phosgene or HCl gas in storage.[1]
-
Disposal Methodologies
Primary Method: High-Temperature Incineration
This is the only acceptable method for destruction.[1] The terphenyl backbone requires temperatures exceeding 1,000°C to ensure ring cleavage and prevent the formation of dioxin-like precursors.[1]
-
Process: Rotary Kiln Incineration.[1]
-
Target Efficiency: 99.99% destruction removal efficiency (DRE).
-
Endpoint: Conversion to
and .[1]
Prohibited Methods (Strictly Forbidden)
-
Drain Disposal: The compound precipitates immediately in water, clogging plumbing and contaminating local watersheds.
-
Trash Compaction: Creates toxic dust aerosols when the bag bursts under pressure.
-
Chemical Oxidation (Bleach/Peroxide): Ineffective.[1] The methoxy groups may oxidize, but the terphenyl core will remain intact, potentially forming quinones which are often more toxic than the parent compound.
Emergency Spill Procedures
In the event of a powder spill (>1g):
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE Upgrade: Don a N95 or P100 particulate respirator.[1] Standard nitrile gloves are sufficient (permeation time >480 min for solid contact).[1]
-
Dry Clean-up:
-
Surface Decontamination: Wipe the surface with Ethanol or Acetone (the compound is soluble in organics) followed by a soap-water wash.[1]
Visual Decision Workflow
This diagram illustrates the logical flow for disposing of 4,4''-dimethoxy-1,1':3',1''-terphenyl to ensure segregation compliance.
Figure 1: Decision tree for segregating terphenyl waste streams. Note that halogenated solvents mandate specific incineration protocols to prevent equipment corrosion and toxic emission.
References
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 4,4''-Diamino-p-terphenyl (Analogous Structure).[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][5] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing Persistent Organics.[6] Retrieved from [1][7]
-
Cornell University EHS. (2023).[1] Chemical Waste Disposal: Organic Solvents.[1][2][8][9][10] Retrieved from [1]
-
PubChem. (n.d.).[1] Compound Summary: p-Terphenyl (Parent Structure).[1][11] Retrieved from [1]
-
University of Illinois DRS. (2023). Non-halogenated Organic Solvents - Standard Operating Procedure.[1] Retrieved from [1]
Sources
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. louisville.edu [louisville.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. CAS 13021-19-7: 4,4′′-Dimethoxy-p-terphenyl | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
